(Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
Description
BenchChem offers high-quality (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C194H303N59O53 |
|---|---|
Poids moléculaire |
4310 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C194H303N59O53/c1-23-101(16)153(187(301)220-105(20)158(272)224-126(56-61-149(265)266)169(283)250-155(103(18)25-3)189(303)245-138(79-115-86-210-94-219-115)183(297)253-156(107(22)256)190(304)221-106(21)159(273)223-124(54-59-147(261)262)168(282)246-141(191(305)306)74-110-48-50-116(257)51-49-110)251-182(296)131(71-99(12)13)236-177(291)135(76-112-83-207-91-216-112)242-178(292)136(77-113-84-208-92-217-113)240-173(287)130(70-98(10)11)234-174(288)133(73-109-41-30-27-31-42-109)238-175(289)132(72-108-39-28-26-29-40-108)237-164(278)121(47-38-66-213-194(204)205)227-162(276)119(45-36-64-211-192(200)201)226-163(277)120(46-37-65-212-193(202)203)228-170(284)127(67-95(4)5)235-181(295)140(81-151(269)270)243-166(280)123(53-58-145(199)259)231-188(302)154(102(17)24-2)252-185(299)143(89-255)247-161(275)118(44-33-35-63-196)222-146(260)87-214-160(274)117(43-32-34-62-195)225-180(294)139(80-150(267)268)244-179(293)137(78-114-85-209-93-218-114)241-172(286)129(69-97(8)9)233-171(285)128(68-96(6)7)232-165(279)122(52-57-144(198)258)229-176(290)134(75-111-82-206-90-215-111)239-167(281)125(55-60-148(263)264)230-184(298)142(88-254)248-186(300)152(100(14)15)249-157(271)104(19)197/h26-31,39-42,48-51,82-86,90-107,117-143,152-156,254-257H,23-25,32-38,43-47,52-81,87-89,195-197H2,1-22H3,(H2,198,258)(H2,199,259)(H,206,215)(H,207,216)(H,208,217)(H,209,218)(H,210,219)(H,214,274)(H,220,301)(H,221,304)(H,222,260)(H,223,273)(H,224,272)(H,225,294)(H,226,277)(H,227,276)(H,228,284)(H,229,290)(H,230,298)(H,231,302)(H,232,279)(H,233,285)(H,234,288)(H,235,295)(H,236,291)(H,237,278)(H,238,289)(H,239,281)(H,240,287)(H,241,286)(H,242,292)(H,243,280)(H,244,293)(H,245,303)(H,246,282)(H,247,275)(H,248,300)(H,249,271)(H,250,283)(H,251,296)(H,252,299)(H,253,297)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,211)(H4,202,203,212)(H4,204,205,213)/t101-,102-,103-,104-,105-,106-,107+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,152-,153-,154-,155-,156-/m0/s1 |
Clé InChI |
KPXBKGPCORVLFC-RVHMHSKZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Role of N-Terminal PTHrP Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a pleiotropic factor involved in a wide array of physiological and pathological processes, including skeletal development, calcium homeostasis, and cancer progression. While the full-length protein exerts diverse functions, its N-terminal fragments are of particular interest due to their potent bioactivity, primarily mediated through the parathyroid hormone 1 receptor (PTH1R). This technical guide provides an in-depth exploration of the core functions of N-terminal PTHrP fragments, focusing on their signaling mechanisms, receptor interactions, and biological effects. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development in this area.
Core Functions and Signaling Pathways of N-Terminal PTHrP Fragments
N-terminal fragments of PTHrP, such as PTHrP(1-34), PTHrP(1-36), and PTHrP(1-37), share structural homology with parathyroid hormone (PTH) and bind to the same G protein-coupled receptor, PTH1R.[1][2][3] This interaction triggers a cascade of intracellular signaling events that are crucial for their biological actions. The primary signaling pathways activated by these fragments are the Gαs-adenylyl cyclase-PKA pathway and the Gαq-phospholipase C-PKC pathway.[4][5][6] Additionally, β-arrestin-mediated signaling, leading to the activation of the ERK1/2 MAP kinase pathway, has been identified as another important downstream cascade.[5][7]
The activation of these pathways is not mutually exclusive and can be influenced by the specific ligand, cell type, and receptor conformation.[8] For instance, the duration of the cAMP signal can differ between PTH and PTHrP fragments, with PTH potentially inducing a more sustained signal from endosomes.[7][9] This differential signaling may underlie the distinct anabolic and catabolic effects of these peptides on bone.[10][11]
Signaling Pathway Diagrams
Figure 1: PTH1R Signaling Pathways Activated by N-terminal PTHrP Fragments.
Quantitative Data on N-Terminal PTHrP Fragment Function
The biological activity of N-terminal PTHrP fragments is quantified through various assays that measure their binding affinity to PTH1R and their potency in activating downstream signaling pathways.
| Fragment | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| PTHrP(1-34) | PTH1R | Competitive Binding | Kd | ~1.90 x 10-10 M | Rat Osteosarcoma | [12] |
| PTHrP(1-36) | PTH1R | Competitive Binding | Kd | ~2.8 µM (to ECD) | N/A | [5] |
| PTHrP(1-36) | PTH1R | cAMP Accumulation | EC50 | Varies | HEK-293 | [1] |
| PTHrP(1-141) | PTH1R | cAMP Accumulation | EC50 | Varies | HEK-293 | [1] |
| PTH(1-34) | PTH1R | Competitive Binding | Kd | ~0.99 µM (to ECD) | N/A | [5] |
| PTH(1-34) | PTH1R | cAMP Accumulation | EC50 | Varies | HEK-293 | [1] |
Note: ECD refers to the extracellular domain of the PTH1R. EC50 values for cAMP accumulation are highly dependent on the specific experimental conditions and cell line used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of N-terminal PTHrP fragment function. Below are methodologies for key experiments.
PTH1R Competitive Binding Assay
This assay determines the binding affinity of unlabeled PTHrP fragments by measuring their ability to compete with a radiolabeled ligand for binding to PTH1R.
Materials:
-
Cells or membranes expressing PTH1R (e.g., UMR-106 cells)
-
Radiolabeled ligand (e.g., 125I-PTH(1-34))
-
Unlabeled N-terminal PTHrP fragments (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Culture and harvest cells expressing PTH1R. Prepare cell membranes by homogenization and centrifugation if required.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes or intact cells to each well.
-
Competition: Add increasing concentrations of the unlabeled PTHrP fragment to the wells.
-
Radioligand Addition: Add a fixed, low concentration of the radiolabeled ligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound radioligand. This can be done using a cell harvester for membrane preparations or by gentle aspiration and washing for whole cells.
-
Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for a PTH1R Competitive Binding Assay.
cAMP Accumulation Assay
This assay measures the ability of N-terminal PTHrP fragments to stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gαs pathway.
Materials:
-
Cells expressing PTH1R (e.g., HEK-293, UMR-106, or LLC-PK1 cells)
-
N-terminal PTHrP fragments
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, TR-FRET, or chemiluminescent-based)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free media for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of the N-terminal PTHrP fragment to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the PTHrP fragment. Determine the EC50 value, which is the concentration of the fragment that produces 50% of the maximal response.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the changes in the expression of genes that are downstream targets of PTHrP signaling, such as c-Fos and RANKL.
Materials:
-
Cells treated with N-terminal PTHrP fragments
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
Procedure:
-
Cell Treatment: Treat cells with the N-terminal PTHrP fragment for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated (control) cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the treated samples compared to the control samples, normalized to the expression of a housekeeping gene. The comparative CT (ΔΔCT) method is commonly used for this analysis.
Conclusion
N-terminal PTHrP fragments are potent regulators of cellular function, acting primarily through the PTH1R to activate a complex network of intracellular signaling pathways. Their ability to modulate bone metabolism, calcium levels, and cell proliferation has significant implications for both normal physiology and disease states. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of these fascinating molecules. A thorough understanding of their mechanisms of action is paramount for the design of novel therapeutics targeting a range of conditions, from osteoporosis to cancer.
References
- 1. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. memtein.com [memtein.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of parathyroid hormone-related protein mRNA by competitive PCR and time-resolved lanthanide fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of parathyroid hormone receptors in MDCK and LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. llc-pk1 Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Parathyroid Hormone Mediates Bone Growth through the Regulation of Osteoblast Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of parathyroid hormone and parathyroid hormone-related peptide receptor phosphorylation prolongs ERK1/2 MAPK activation and enhances c-fos expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PTH and PTHrP signaling in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
discovery and history of PTHrP analogs
An In-depth Technical Guide to the Discovery and History of PTHrP Analogs
Introduction
Parathyroid hormone-related protein (PTHrP) was first identified as the causative agent of humoral hypercalcemia of malignancy (HHM), a condition marked by excessive bone resorption.[1] Encoded by the PTHLH gene, PTHrP undergoes post-translational modification to generate several bioactive peptide fragments, including an N-terminal, mid-region, and C-terminal peptide.[2] The N-terminal region of PTHrP shares significant homology with parathyroid hormone (PTH), particularly in the first 13 amino acids, allowing both peptides to bind to and activate the same G protein-coupled receptor, the PTH/PTHrP type 1 receptor (PTH1R).[2][3]
While continuous exposure to PTH or PTHrP leads to bone resorption, intermittent administration has a net anabolic effect, stimulating bone formation more than resorption.[4][5] This "anabolic window" was first leveraged with the development of teriparatide (PTH 1-34), the first approved anabolic agent for osteoporosis.[6] The parallel discovery that intermittent PTHrP administration could also increase bone mass in rodents and humans paved the way for the development of PTHrP analogs as novel therapeutics for osteoporosis and other bone disorders.[1] This guide provides a detailed overview of the history, discovery, and development of these analogs, focusing on the underlying science, key experimental methodologies, and quantitative data that have driven the field.
The PTH/PTHrP Receptor (PTH1R) and Signaling Pathways
The biological effects of N-terminal PTH and PTHrP are mediated through the PTH1R, a class B G protein-coupled receptor.[7] Ligand binding to PTH1R initiates conformational changes that trigger downstream signaling cascades primarily through two G protein pathways:
-
Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key mediator of the anabolic effects of PTH/PTHrP on bone.[8]
-
Gαq/11 Pathway : Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[7][9]
These pathways ultimately regulate the expression of genes involved in bone remodeling, such as RANKL, which promotes bone resorption, and factors that stimulate osteoblast proliferation and differentiation.[10]
The Discovery of Receptor Conformation Selectivity
A pivotal breakthrough in the development of PTHrP analogs was the discovery that the PTH1R can exist in at least two distinct high-affinity conformations, termed R⁰ and Rᴳ.[3][11][12]
-
R⁰ (G protein-uncoupled state) : This conformation is stable in the presence of GTPγS. Ligands that bind preferentially to the R⁰ state, such as PTH(1-34), tend to induce a prolonged and sustained cAMP signaling response.[12][13] This prolonged signaling is associated with receptor endocytosis and continued signal generation from within the endosome.[8]
-
Rᴳ (G protein-coupled state) : This conformation is sensitive to GTPγS. Ligands that are selective for the Rᴳ state, including native PTHrP, induce a more rapid and transient cAMP response, primarily at the plasma membrane.[6][11]
This concept of "biased agonism" suggested that an analog designed to selectively target the Rᴳ conformation could produce a more transient signal. In the context of bone metabolism, a transient anabolic signal is hypothesized to be more beneficial, stimulating bone formation with less of the associated bone resorption and hypercalcemia that can result from sustained signaling.[11][14]
Key PTHrP Analogs and Their Development
Synthetic PTHrP(1-36)
Early clinical trials investigated synthetic human PTHrP(1-36) administered via daily subcutaneous injections. These studies demonstrated that, like teriparatide, intermittent PTHrP(1-36) could increase bone mineral density (BMD) in postmenopausal women, confirming its anabolic potential.[1]
Abaloparatide (BA058)
Abaloparatide is a synthetic 34-amino-acid peptide analog of PTHrP. It was specifically engineered to be more selective for the Rᴳ receptor conformation.[6][11] This selectivity results in a more transient downstream signal, which is believed to maximize the anabolic effect on bone while minimizing hypercalcemia.[6] The Phase 3 ACTIVE trial demonstrated that abaloparatide significantly reduced the risk of new vertebral fractures by 86% compared to placebo and led to greater increases in BMD at all measured sites compared to both placebo and teriparatide.[6] Based on these results, abaloparatide was approved by the FDA in 2017 for the treatment of postmenopausal women with osteoporosis at high risk for fracture.[6]
Hybrid and Long-Acting Analogs
Further research has focused on creating hybrid peptides combining sequences from PTH and PTHrP to optimize receptor binding and signaling duration. One strategy involved combining the N-terminal portion of PTH, modified to enhance activity, with the C-terminal portion of PTHrP, which binds with high affinity to the extracellular domain of PTH1R.[15][16] This work led to the identification of M-PTH(1-14)/PTHrP(15-36) as a potent analog with a prolonged calcemic action in vivo.[15][17] Subsequent modifications to improve solubility resulted in a long-acting PTH (LA-PTH) analog, which holds promise as a potential treatment for hypoparathyroidism.[16]
Quantitative Data on Key Analogs
The development of PTHrP analogs has been guided by quantitative assessment of their receptor binding affinity and functional potency. The tables below summarize key data from comparative studies.
Table 1: PTH1R Binding Affinities of PTH and PTHrP Analogs
| Ligand | Receptor Conformation | Tracer Radioligand | Apparent Affinity (Ki) | Reference |
| PTH(1-34) | R⁰ | ¹²⁵I-PTH(1-34) | 1.1 nM | [11] |
| Rᴳ | ¹²⁵I-M-PTH(1-15) | ~1.0 nM | [11] | |
| PTHrP(1-36) | R⁰ | ¹²⁵I-PTH(1-34) | 9.0 nM | [11] |
| Rᴳ | ¹²⁵I-M-PTH(1-15) | ~1.0 nM | [11] | |
| Abaloparatide | R⁰ | ¹²⁵I-PTH(1-34) | 89.0 nM | [11] |
| Rᴳ | ¹²⁵I-M-PTH(1-15) | ~1.0 nM | [11] | |
| LA-PTH | R⁰ | ¹²⁵I-PTH(1-34) | 0.23 nM | [11] |
| Rᴳ | ¹²⁵I-M-PTH(1-15) | ~1.0 nM | [11] | |
| Data are derived from competitive binding assays using membranes from COS-7 cells expressing human PTH1R. Ki values are approximated from published graphs and text. |
Table 2: Functional Potency (cAMP Production) of PTH and PTHrP Analogs
| Ligand | pEC₅₀ | EC₅₀ | Emax (Luminescence counts x 10⁻³) | Reference |
| PTH(1-34) | 9.36 ± 0.09 | 0.44 nM | 286 ± 18 | [11] |
| PTHrP(1-36) | 9.34 ± 0.09 | 0.46 nM | 309 ± 24 | [11] |
| Abaloparatide | 10.1 ± 0.1 | 0.087 nM | 314 ± 19 | [11] |
| LA-PTH | 9.68 ± 0.11 | 0.21 nM | 274 ± 12 | [11] |
| Assays were performed in GP-2.3 (HEK293) cells stably expressing hPTH1R and a GloSensor cAMP reporter. pEC₅₀ is the negative logarithm of the half-maximal effective concentration. |
Detailed Experimental Protocols
Receptor Binding Assays
Competitive receptor binding assays are used to determine the affinity of an analog for the PTH1R. These assays measure the ability of an unlabeled ligand (the analog) to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation : Cells (e.g., COS-7 or HEK293) stably expressing the human PTH1R are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[3]
-
Assay Setup : The assay is performed in multi-well plates. Each well contains:
-
Cell membranes (a source of PTH1R).
-
A constant concentration of a radiolabeled tracer (e.g., ¹²⁵I-PTH(1-34) for R⁰ assays or ¹²⁵I-M-PTH(1-15) for Rᴳ assays).[11]
-
Increasing concentrations of the unlabeled competitor analog.
-
For R⁰ assays, GTPγS (10 µM) is added to uncouple G proteins from the receptor.[3][11]
-
-
Incubation : The plates are incubated (e.g., 90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[15]
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filter plates, which trap the cell membranes and the bound ligand.[15][18]
-
Quantification : The filters are washed to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a gamma counter.[15]
-
Data Analysis : The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor. A competition curve is generated, and the IC₅₀ (the concentration of analog that inhibits 50% of specific binding) is calculated. The IC₅₀ value is then converted to an inhibition constant (Ki) to reflect the binding affinity.[18]
Adenylyl Cyclase Activation Assays
These functional assays measure the ability of a PTHrP analog to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC₅₀) and efficacy (Emax).
Methodology:
-
Cell Culture : HEK293 cells stably expressing both the hPTH1R and a cAMP reporter system (e.g., GloSensor, a luciferase-based biosensor) are plated in multi-well plates.[11][15]
-
Ligand Addition : Cells are treated with increasing concentrations of the PTHrP analog.
-
Incubation : The cells are incubated for a specific period (e.g., 15-30 minutes) to allow for cAMP production.
-
Signal Detection : The reporter signal (e.g., luminescence) is measured using a plate reader. The intensity of the signal is directly proportional to the intracellular cAMP concentration.
-
Data Analysis : The signal intensity is plotted against the log of the analog concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[11]
In Vivo Studies for Calcemic Response
Animal models, typically rats or mice, are essential for evaluating the in vivo effects of PTHrP analogs on calcium homeostasis.
Methodology:
-
Animal Model : Normal or thyroparathyroidectomized (TPTX) rats are often used. TPTX rats provide a model of hypoparathyroidism with a stable, low baseline of serum calcium.[17]
-
Analog Administration : The PTHrP analog is administered, typically via a single intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.[15][17] A vehicle control group is always included.
-
Blood Sampling : Blood samples are collected at multiple time points after injection (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[17]
-
Calcium Measurement : The concentration of ionized calcium in the blood or total calcium in the serum is measured.[15][17]
-
Data Analysis : The change in blood/serum calcium from baseline is plotted over time for each dose group. This allows for the assessment of the magnitude and duration of the calcemic response induced by the analog.
Conclusion and Future Directions
The journey of PTHrP analog discovery has evolved from identifying a factor in malignancy to developing sophisticated, receptor-selective therapeutics for osteoporosis. The elucidation of the PTH1R's conformational states (R⁰ and Rᴳ) was a critical inflection point, enabling the rational design of biased agonists like abaloparatide that optimize the desired anabolic effects while potentially mitigating side effects. Current and future research continues to build on this foundation, exploring novel modifications such as lipidation to create long-acting analogs for conditions like hypoparathyroidism, and investigating alternative delivery methods to improve patient compliance and therapeutic outcomes.[19][20] The history of PTHrP analogs serves as a powerful example of how a deep understanding of receptor pharmacology can translate into significant clinical advancements.
References
- 1. Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs as Therapies for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs in Osteoporosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Parathyroid Hormone-Related Protein: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise druggability of the PTH type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long-Acting PTH Analog (LA-PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Cross-Reactivity of Human PTHrP (1-36): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species cross-reactivity of the N-terminal fragment of human Parathyroid Hormone-related Protein, hPTHrP(1-36). Understanding the interaction of this critical signaling peptide with its receptor across different species is fundamental for the design and interpretation of preclinical studies in drug development, particularly for anabolic osteoporosis therapies.
Introduction: PTHrP and the PTH-1 Receptor
Parathyroid Hormone-related Protein (PTHrP) is a versatile polypeptide crucial for various physiological processes, including skeletal development, epithelial calcium transport, and smooth muscle relaxation.[1][2] Its discovery was linked to its role as a causative agent in humoral hypercalcemia of malignancy (HHM).[3][4] PTHrP shares significant N-terminal amino acid sequence homology with Parathyroid Hormone (PTH).[5][6][7][8] This homology allows both hormones to bind to and activate a common G protein-coupled receptor: the PTH Type 1 Receptor (PTH1R).[8][9][10][11][12]
Activation of PTH1R is the primary mechanism through which PTHrP-based anabolic agents exert their therapeutic effects on bone.[4][13] Therefore, a thorough understanding of the degree to which human PTHrP(1-36) activates PTH1R in common preclinical animal models is essential for translating non-clinical findings to human applications. This guide summarizes the available data on sequence homology, receptor binding, and functional activity across species.
Amino Acid Sequence Homology
The N-terminal region (residues 1-36) of PTHrP is highly conserved across mammalian and avian species. This high degree of sequence identity in the receptor-activating domain underpins the observed cross-reactivity.[2] The alignment below highlights the remarkable conservation among human, mouse, rat, dog, and chicken sequences.
| Species | 1-13 (Receptor Activation) | 14-36 (Binding Affinity) |
| Human | A V S E H Q L L H D K G K | S I Q D L R R R F F L H H L I A E I H T A E |
| Mouse | A V S E H Q L L H D K G K | S I Q D L R R R F F L H H L I A E I H T A E |
| Rat | A V S E H Q L L H D K G K | S I Q D L R R R F F L H H L I A E I H T A E |
| Dog | A V S E H Q L L H D K G K | S I Q D L R R R F F L H H L I A E I H T A E |
| Chicken | A V S E H Q L L H D K G K | S I R D L R R R F F L H H M I A E I H T A D |
Table 1: Amino Acid Sequence Alignment of PTHrP(1-36) Across Various Species. The N-terminal 1-36 region is identical across all listed mammals, with only minor substitutions in the chicken sequence. This conservation, particularly in the first 13 residues, is critical for receptor activation.[7]
PTH1R Signaling Pathway
Upon binding of PTHrP(1-36) to the PTH1R, the receptor undergoes a conformational change that primarily activates the Gαs subunit of the associated heterotrimeric G protein.[9][11] This initiates a downstream signaling cascade leading to the synthesis of cyclic AMP (cAMP), a critical second messenger.[9][10][14] While the Gαs/cAMP/PKA pathway is the canonical and most well-studied, PTH1R can also couple to other pathways, such as the Gαq/PLC/PKC pathway.[9][10][14]
Quantitative Cross-Reactivity Data
Studies consistently demonstrate that human PTHrP(1-36) binds to and activates PTH1R from common preclinical species with high affinity and potency, validating their use in pharmacological and toxicological assessments.
Receptor Binding Affinity
Competitive binding assays show that human PTHrP(1-36) displaces radiolabeled ligands from both human and rodent PTH1R with similar, high affinity. This indicates that the ligand-binding pocket of the receptor is highly conserved.
| Cell Line (Species) | Receptor | Ligand | Binding Affinity (IC₅₀ / Kᵢ) | Reference |
| SaOS-2 (Human) | Endogenous Human PTH1R | hPTHrP(1-36) | IC₅₀ ≈ 5.2 nM (vs. mAb) | [15] |
| UMR-106 (Rat) | Endogenous Rat PTH1R | hPTHrP(1-36) | IC₅₀ ≈ 5.2 nM (vs. mAb) | [15] |
| COS-7 (Monkey) | Transfected Human PTH1R | hPTHrP(1-36) | Kᵢ ≈ 0.42 nM | [16] |
| COS-7 (Monkey) | Transfected Rat PTH1R | hPTHrP(1-36) | Kᵢ ≈ 2.0 nM | [17] |
Table 2: Comparative Receptor Binding Affinity of Human PTHrP(1-36). The data show comparable high-affinity binding to human and rat PTH1R. Note: The IC₅₀ value from[15] is for inhibition by an antibody, but the study confirms potent binding of PTHrP to both receptors. The Kᵢ values from[16][17] are for the high-affinity, G protein-coupled state (RG).
Functional Activity (cAMP Accumulation)
The biological activity of hPTHrP(1-36) is typically measured via its ability to stimulate the production of cAMP in target cells. The potency of hPTHrP(1-36) is similar in cells expressing human or rodent PTH1R.
| Cell Line (Species) | Receptor | Functional Readout | Potency (EC₅₀) | Reference |
| SaOS-2 (Human) | Endogenous Human PTH1R | cAMP Accumulation | ~ 2-3 nM | [18] |
| COS-7 (Monkey) | Transfected Human PTH1R | cAMP Accumulation | ~ 0.2 nM | [19] |
| COS-7 (Monkey) | Transfected Rat PTH1R | cAMP Accumulation | ~ 0.3 nM | [19] |
| Primary JG Cells (Rat) | Endogenous Rat PTH1R | cAMP Accumulation | Significant stimulation at 1 µM | [20] |
Table 3: Comparative Functional Potency of Human PTHrP(1-36). The EC₅₀ values for cAMP stimulation are in the low nanomolar range and are comparable between human and rat receptors, confirming functional cross-reactivity.
Key Experimental Protocols
Reproducible and quantitative assessment of cross-reactivity relies on standardized bioanalytical methods. Below are outlines of the core protocols for determining receptor binding and functional activity.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of unlabeled hPTHrP(1-36) for PTH1R by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells expressing PTH1R (e.g., SaOS-2, or COS-7/HEK293 transfected with PTH1R) to confluence.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of a radiolabeled tracer (e.g., ¹²⁵I-PTH(1-34) or ¹²⁵I-[Tyr³⁶]PTHrP(1-36)), and increasing concentrations of unlabeled hPTHrP(1-36) (competitor).[17][18][21]
-
To determine non-specific binding, include wells with a large excess of unlabeled ligand.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or 22°C) until equilibrium is reached (typically 2-16 hours).[18]
-
-
Separation and Counting:
-
Rapidly separate bound from free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters (which trap the membranes) followed by washing with cold buffer.
-
Alternatively, for some assays, dextran-coated charcoal can be used to adsorb the free radioligand.[18]
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Protocol: Cell-Based cAMP Accumulation Assay
This functional assay measures the ability of hPTHrP(1-36) to stimulate the intracellular production of the second messenger cAMP.
Implications for Preclinical Drug Development
The extensive data confirm that human PTHrP(1-36) exhibits robust cross-reactivity with the PTH1R of common preclinical species, including rats and mice.
-
Model Validation: The high degree of conservation in sequence, binding affinity, and functional potency validates the use of rodent models for assessing the efficacy and safety of hPTHrP(1-36) analogs.[15] A monoclonal antibody antagonist, for example, demonstrated equivalent inhibition of both human and murine PTH1R.[15]
-
Subtle Pharmacological Differences: While overall cross-reactivity is high, subtle differences in pharmacology exist. Studies have revealed that PTH1R can adopt at least two distinct high-affinity conformations: R⁰ (G protein-uncoupled) and RG (G protein-coupled).[9][17][22] Human PTH(1-34) binds with high affinity to the R⁰ state, leading to a more sustained cAMP signal, whereas hPTHrP(1-36) preferentially binds the RG state, resulting in a more transient signal.[9][16][23] This differential selectivity has been observed for both the human and rat receptors, suggesting it is a conserved property of the ligands themselves.[16][17]
-
Translational Considerations: The transient signaling profile of PTHrP(1-36) is thought to contribute to its strong anabolic effect on bone with potentially less stimulation of bone resorption compared to PTH. Because this kinetic profile appears to be conserved across species, preclinical models are highly relevant for predicting the therapeutic window and anabolic potential of new PTHrP-based drug candidates.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. THE PHYSIOLOGY OF PARATHYROID HORMONE-RELATED PROTEIN: An Emerging Role as a Developmental Factor | Annual Reviews [annualreviews.org]
- 3. PTHRP - Overview: Parathyroid Hormone-Related Peptide, Plasma [mayocliniclabs.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parathyroid hormone 1 receptor - Wikipedia [en.wikipedia.org]
- 10. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hormones.gr [hormones.gr]
- 12. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xoma.com [xoma.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. PTH1 receptor | Parathyroid hormone receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 23. Safety and tolerability of subcutaneous PTHrP(1-36) in healthy human volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling (Tyr36)-PTHrP (1-36): A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development working with (Tyr36)-Parathyroid Hormone-related Protein (1-36). This synthetic analog of the N-terminal fragment of human PTHrP is a critical tool in the study of PTH1 receptor (PTH1R) binding and activation. This document provides an in-depth overview of its fundamental properties, signaling pathways, and relevant experimental methodologies.
Core Molecular Data
(Tyr36)-PTHrP (1-36) is a 36-amino acid peptide.[1] Its molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 4309.91 g/mol | [1] |
| Molecular Formula | C₁₉₄H₃₀₃N₅₉O₅₃ | [1] |
| Amino Acid Sequence | Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr | [1] |
PTH1 Receptor Signaling Pathways
(Tyr36)-PTHrP (1-36) acts as a ligand for the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events crucial for regulating calcium homeostasis and bone metabolism. The primary signaling pathways activated by PTH1R upon ligand binding are the adenylyl cyclase (AC) and phospholipase C (PLC) pathways.
PTH1R Signaling Pathways
Experimental Protocols
The following are detailed methodologies for key experiments involving (Tyr36)-PTHrP (1-36).
Radioligand Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the binding affinity of (Tyr36)-PTHrP (1-36) to the PTH1R.
Materials:
-
HEK-293 cells stably expressing human PTH1R (or other suitable cell line)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 10 mM glucose, 0.1% BSA, pH 7.4
-
Radioligand: ¹²⁵I-[Tyr³⁶]-hPTHrP(1-36)NH₂
-
Non-specific binding control: Unlabeled PTHrP (1-34) or (Tyr36)-PTHrP (1-36) at a high concentration (e.g., 1 µM)
-
Test compound: (Tyr36)-PTHrP (1-36) at various concentrations
-
96-well filter plates (e.g., Millipore)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture PTH1R-expressing cells to confluency. Harvest cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer
-
Test compound at various dilutions or vehicle control.
-
¹²⁵I-[Tyr³⁶]-hPTHrP(1-36)NH₂ (final concentration typically in the picomolar range, below the Kd).
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This functional assay measures the ability of (Tyr36)-PTHrP (1-36) to stimulate the production of cyclic AMP (cAMP) via the Gαs-adenylyl cyclase pathway.
Materials:
-
CHO or HEK-293 cells stably expressing human PTH1R
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
Test compound: (Tyr36)-PTHrP (1-36) at various concentrations
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed PTH1R-expressing cells into a 96-well plate and grow to near confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C.
-
Stimulation: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
cAMP Accumulation Assay Workflow
References
An In-depth Technical Guide to the Synthesis and Purification of (Tyr36)-PTHrP (1-36)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the human parathyroid hormone-related protein fragment (Tyr36)-PTHrP (1-36). This peptide is a crucial tool in endocrinology and cancer research, and its effective synthesis is paramount for reliable experimental outcomes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key biological and experimental pathways.
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a significant role in various physiological and pathological processes, including cell growth, differentiation, and calcium homeostasis. The N-terminal fragments of PTHrP, such as PTHrP (1-36), are of particular interest as they bind to and activate the PTH/PTHrP receptor (PTH1R), mimicking the effects of parathyroid hormone (PTH). The analog, (Tyr36)-PTHrP (1-36), where the native Phenylalanine at position 36 is replaced by Tyrosine, is often synthesized for research purposes, including for radioiodination and receptor binding assays.
This guide details the solid-phase peptide synthesis (SPPS) of (Tyr36)-PTHrP (1-36), its purification via high-performance liquid chromatography (HPLC), and its characterization using mass spectrometry.
Synthesis of (Tyr36)-PTHrP (1-36)
The synthesis of (Tyr36)-PTHrP (1-36) is typically achieved through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol is a representative procedure for the synthesis of (Tyr36)-PTHrP (1-36) on a peptide synthesizer.
1. Resin Selection and Preparation:
-
Resin: Fmoc-Rink Amide resin (100-200 mesh) is a suitable choice for the synthesis of C-terminally amidated peptides.
-
Swelling: The resin is swelled in dimethylformamide (DMF) for at least one hour before the first amino acid coupling.
2. Amino Acid Coupling Cycle:
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treating with a solution of 20% piperidine (B6355638) in DMF for a specified duration (e.g., 5 and 10-minute treatments).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (5 equivalents) is activated with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.5 equivalents) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (4.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for a set time (e.g., 45-60 minutes).
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the (Tyr36)-PTHrP (1-36) sequence.
3. Cleavage and Deprotection:
-
Final Washing: After the final amino acid coupling, the resin is washed with dichloromethane (B109758) (DCM) and dried.
-
Cleavage Cocktail: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Reaction: The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
Synthesis Parameters
The following table summarizes typical parameters for the solid-phase synthesis of (Tyr36)-PTHrP (1-36).
| Parameter | Description |
| Synthesis Scale | 0.1 mmol |
| Resin | Fmoc-Rink Amide (100-200 mesh) |
| Protecting Group Strategy | Fmoc/tBu |
| Coupling Reagents | HATU/HOAt/DIPEA |
| Amino Acid Excess | 5 equivalents |
| Cleavage Reagent | Reagent K (TFA/water/phenol/thioanisole/EDT) |
| Cleavage Time | 2-3 hours |
Purification of (Tyr36)-PTHrP (1-36)
The crude synthetic peptide obtained after cleavage contains the desired product along with truncated and deletion sequences and other impurities. High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
The crude, lyophilized peptide is dissolved in a small volume of a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed for peptide purification.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Gradient Elution:
-
A linear gradient of increasing acetonitrile concentration is used to elute the peptide from the column. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
-
The elution of the peptide is monitored by UV absorbance at 214 nm and 280 nm.
5. Fraction Collection and Analysis:
-
Fractions corresponding to the major peak are collected.
-
The purity of the collected fractions is assessed by analytical HPLC.
-
Fractions with the desired purity (e.g., >95%) are pooled.
6. Lyophilization:
-
The pooled fractions are lyophilized to obtain the purified peptide as a white, fluffy powder.
Purification and Characterization Data
The following table presents typical quantitative data for the purification and characterization of (Tyr36)-PTHrP (1-36).
| Parameter | Value |
| Crude Purity (by analytical HPLC) | 50-70% |
| Final Purity (by analytical HPLC) | ≥95% |
| Overall Yield | 15-30% |
| Theoretical Molecular Weight | 4309.91 g/mol |
| Observed Molecular Weight (ESI-MS) | 4309.5 ± 0.5 g/mol |
Characterization of (Tyr36)-PTHrP (1-36)
The identity and purity of the synthesized and purified peptide must be confirmed using analytical techniques.
-
Analytical HPLC: Confirms the purity of the final product.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the peptide, confirming the correct sequence has been synthesized.
Experimental and Biological Pathway Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of (Tyr36)-PTHrP (1-36).
Caption: Workflow for the synthesis and purification of (Tyr36)-PTHrP (1-36).
PTHrP Signaling Pathway
(Tyr36)-PTHrP (1-36) exerts its biological effects by binding to the PTH1 receptor, a G protein-coupled receptor (GPCR). This interaction activates multiple downstream signaling cascades.
Caption: PTHrP signaling through the PTH1 receptor.[1][2][3]
Conclusion
The successful synthesis and purification of (Tyr36)-PTHrP (1-36) are critical for its use in research and drug development. The protocols and data presented in this guide provide a solid foundation for laboratories to produce this important peptide with high purity and confirmed identity. Adherence to rigorous synthetic and purification methodologies, as outlined, will ensure the generation of reliable and reproducible experimental data.
References
Methodological & Application
Application Notes and Protocols for (Tyr36)-PTHrP (1-36) Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are the primary ligands for the parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR). The PTH1R plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, as well as bone metabolism.[1][2] The N-terminal fragment of PTHrP, specifically the (1-36) region, is sufficient for high-affinity binding to the PTH1R and eliciting downstream signaling cascades. The analog, (Tyr36)-PTHrP (1-36), is frequently used in research, often radiolabeled with iodine-125 (B85253) (¹²⁵I) on the tyrosine residue at position 36, to serve as a tracer in radioligand binding assays.[3][4]
These binding assays are fundamental tools for characterizing the affinity of novel compounds for the PTH1R, determining receptor density on cell surfaces, and investigating the pharmacology of receptor-ligand interactions.[5] This document provides a detailed protocol for a competitive radioligand binding assay using ¹²⁵I-(Tyr36)-PTHrP (1-36) and membranes from cells expressing the PTH1R.
Signaling Pathways:
Upon ligand binding, the PTH1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[1] The primary signaling pathways activated by PTH1R include:
-
Gαs-adenylyl cyclase-PKA pathway: Activation of Gαs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][2][6][7]
-
Gαq-phospholipase C-PKC pathway: Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).[1][2]
-
β-arrestin pathway: Ligand binding can also promote the recruitment of β-arrestins, which can mediate G-protein-independent signaling, often involving the activation of the ERK1/2 pathway, and receptor internalization.[2][6]
Caption: PTH1R Signaling Pathway.
Experimental Protocols
Cell Culture and Membrane Preparation
Cell Lines:
-
HEK-293 cells stably expressing the human PTH1R (e.g., HKRK-B7 cells).[8][9]
-
SaOS-2 or UMR-106 osteosarcoma cells (endogenously express PTH1R).[9][10]
Protocol:
-
Culture cells to confluency in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store membrane preparations in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radioactive test compound (competitor) to displace the binding of a fixed concentration of ¹²⁵I-(Tyr36)-PTHrP (1-36) from the PTH1R.[11]
Materials and Reagents:
-
Radioligand: ¹²⁵I-(Tyr36)-PTHrP (1-36) (specific activity ~2000 Ci/mmol).
-
Unlabeled Ligand: (Tyr36)-PTHrP (1-36) or other test compounds.
-
Cell Membranes: Prepared as described above.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.7), 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5% BSA, and protease inhibitors.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.7), 150 mM NaCl.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Assay Workflow:
Caption: Competitive Binding Assay Workflow.
Detailed Protocol:
-
Preparation:
-
Prepare serial dilutions of the unlabeled competitor ligand in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Set up a 96-well plate with triplicate wells for each condition:
-
Total Binding (TB): Contains cell membranes and radioligand only.
-
Non-Specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration (e.g., 1 µM) of unlabeled PTHrP (1-36) to saturate all specific binding sites.
-
Competition: Contains cell membranes, radioligand, and varying concentrations of the competitor ligand.
-
-
-
Incubation:
-
To each well, add 50 µL of the appropriate competitor dilution, 50 µL of radioligand (e.g., at a final concentration of 25,000 cpm/well), and 100 µL of the cell membrane suspension.[3] The final assay volume is typically 200-250 µL.
-
Incubate the plate for 2-4 hours at 4°C with gentle agitation.[3] Incubation time should be sufficient to reach binding equilibrium.[5]
-
-
Separation and Counting:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Wash each filter disc three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and measure the trapped radioactivity for each disc using a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding at each competitor concentration: % Specific Binding = (Binding in presence of competitor - NSB) / (TB - NSB) x 100
-
Plot the % Specific Binding against the logarithm of the competitor concentration. This should generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀ and Kᵢ:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₐ is the dissociation constant of the radioligand for the receptor. This must be determined separately via a saturation binding assay.
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from (Tyr36)-PTHrP (1-36) receptor binding assays and related functional assays.
Table 1: Binding Affinity Data for PTH1R Ligands
| Ligand | Radioligand | Cell/Membrane Source | Assay Type | Kᵢ / IC₅₀ (nM) | Reference |
| PTHrP (1-36) | ¹²⁵I-(Tyr36)PTHrP(1-36) | HEK-293/C-21 cells | Competition | ~100 | [12][13] |
| PTHrP (1-36) | ¹²⁵I-(Tyr36)PTHrP(1-36) | UMR-106 cells | Competition | High Affinity | [10] |
| PTH (1-34) | ¹²⁵I-rPTH(1-34) | HKrk-B7 cells | Competition | Subnanomolar | [9] |
| Abaloparatide | ¹²⁵I-M-PTH(1-15) | GP-2.3 cell membranes | Competition (RG) | 4.1 | [14] |
| Abaloparatide | ¹²⁵I-PTH(1-34) | GP-2.3 cell membranes | Competition (R⁰) | 1.1 | [14] |
Kᵢ: Inhibitor dissociation constant; IC₅₀: Half-maximal inhibitory concentration. RG and R⁰ refer to different conformational states of the receptor.[14]
Table 2: Typical Assay Conditions
| Parameter | Condition | Rationale | Reference |
| Cell Source | PTH1R-expressing cells (e.g., HEK-293, SaOS-2) | Provides a source of the target receptor. | [9][13] |
| Radioligand | ¹²⁵I-(Tyr36)PTHrP (1-36) | High-affinity tracer for PTH1R. | [3][4] |
| Incubation Time | 2-4 hours | To allow the binding reaction to reach equilibrium. | [3][5] |
| Incubation Temp. | 4°C | To minimize ligand degradation and receptor internalization. | [3] |
| Separation Method | Rapid vacuum filtration | Efficiently separates bound from free radioligand. | [11][15] |
| NSB Definition | 1 µM unlabeled PTHrP (1-36) | Saturates specific binding sites to quantify non-specific binding. | [3] |
This application note provides a comprehensive protocol for conducting a (Tyr36)-PTHrP (1-36) receptor binding assay. By following these detailed methodologies, researchers can accurately determine the binding affinities of test compounds for the PTH1R, a critical step in the discovery and development of novel therapeutics targeting this important receptor. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
References
- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell-specific signal transduction of parathyroid hormone (PTH)-related protein through stably expressed recombinant PTH/PTHrP receptors in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PTH1R agonists and how do they work? [synapse.patsnap.com]
- 8. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of N-terminal, midregion, and C-terminal parathyroid hormone-related peptides on adenosine 3',5'-monophosphate and cytoplasmic free calcium in rat aortic smooth muscle cells and UMR-106 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Osteoblast Differentiation Assay Using PTHrP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoblasts are the primary bone-forming cells, and their differentiation from mesenchymal stem cells is a critical process in bone formation and remodeling. The in vitro osteoblast differentiation assay is a fundamental tool for studying the mechanisms of osteogenesis and for screening potential therapeutic agents that can modulate bone formation. Parathyroid hormone-related peptide (PTHrP) is a key regulator of bone development and metabolism.[1][2][3] It exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), activating multiple downstream signaling pathways.[1][2][4][5][6] The influence of PTHrP on osteoblast differentiation is complex, with studies showing both stimulatory and inhibitory effects depending on the cellular context and differentiation stage.[4][7] These application notes provide a detailed protocol for assessing the effects of PTHrP on in vitro osteoblast differentiation.
Key Signaling Pathways
PTHrP binding to its receptor, PTH1R, on osteoblasts initiates a cascade of intracellular events. The primary signaling pathways involved include the G protein-coupled activation of adenylyl cyclase (AC) and phospholipase C (PLC).[4] Activation of AC leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[4] Furthermore, PTHrP signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways, which are crucial for osteoblast proliferation and differentiation.[4][5][7]
Caption: PTHrP Signaling Pathway in Osteoblasts.
Experimental Workflow
A typical workflow for an in vitro osteoblast differentiation assay involves culturing osteoprogenitor cells, inducing differentiation, treating with PTHrP, and subsequently analyzing various markers of osteoblast maturation and function.
Caption: Experimental Workflow for Osteoblast Differentiation Assay.
Experimental Protocols
Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate osteoprogenitor cells (e.g., MC3T3-E1 or primary bone marrow stromal cells) in a multi-well plate at a density of 2 x 10^4 cells/cm².
-
Culture Medium: Culture cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Induction: Once cells reach 80-90% confluency, switch to osteogenic differentiation medium containing α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[1]
-
PTHrP Treatment: Simultaneously with the induction of differentiation, treat the cells with the desired concentrations of PTHrP. A vehicle control (e.g., PBS) should be run in parallel. The medium should be replaced every 2-3 days with fresh medium containing the respective treatments.
Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation.[8][9]
-
Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Preparation: Prepare a p-nitrophenyl phosphate (B84403) (pNPP) solution in a suitable buffer (e.g., 1 M diethanolamine (B148213) buffer, pH 9.8, containing 0.5 mM MgCl₂).
-
Enzymatic Reaction: Add the cell lysate to the pNPP solution and incubate at 37°C.[10]
-
Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.[11]
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.[12]
Alizarin Red S Staining for Mineralization
Alizarin Red S staining is used to visualize and quantify the mineralized matrix, a hallmark of late-stage osteoblast differentiation.[13][14][15]
-
Fixation: After 14-28 days of culture, wash the cells with PBS and fix with 4% paraformaldehyde or 10% buffered formalin for 15-30 minutes at room temperature.[13][14]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[13][16]
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the stained mineralized nodules using a bright-field microscope.
-
Quantification (Optional): To quantify mineralization, destain the cells using 10% acetic acid or 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 405-570 nm.[13][17]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Analysis of osteoblast-specific gene expression provides insights into the molecular mechanisms of differentiation.[18][19][20]
-
RNA Extraction: At various time points (e.g., day 4, 7, 14, 21), lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[12]
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes and a reference gene (e.g., GAPDH, ACTB). Target genes should include early markers (e.g., RUNX2, Osterix) and late markers (e.g., Osteocalcin, Bone Sialoprotein).[19][21]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of PTHrP on Alkaline Phosphatase Activity
| Treatment Group | Concentration | ALP Activity (U/mg protein) | Fold Change vs. Control |
| Control | - | Value | 1.0 |
| PTHrP | 10 nM | Value | Value |
| PTHrP | 50 nM | Value | Value |
| PTHrP | 100 nM | Value | Value |
Table 2: Effect of PTHrP on Mineralization (Alizarin Red S Quantification)
| Treatment Group | Concentration | Absorbance at 405 nm | Fold Change vs. Control |
| Control | - | Value | 1.0 |
| PTHrP | 10 nM | Value | Value |
| PTHrP | 50 nM | Value | Value |
| PTHrP | 100 nM | Value | Value |
Table 3: Effect of PTHrP on Osteoblast Marker Gene Expression (Fold Change vs. Control)
| Gene | Day 7 | Day 14 | Day 21 |
| RUNX2 | |||
| Control | 1.0 | 1.0 | 1.0 |
| PTHrP (50 nM) | Value | Value | Value |
| Osterix | |||
| Control | 1.0 | 1.0 | 1.0 |
| PTHrP (50 nM) | Value | Value | Value |
| Osteocalcin | |||
| Control | 1.0 | 1.0 | 1.0 |
| PTHrP (50 nM) | Value | Value | Value |
Conclusion
This document provides a comprehensive guide for conducting in vitro osteoblast differentiation assays to evaluate the effects of PTHrP. By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the complex role of PTHrP in osteogenesis. The multifaceted nature of PTHrP signaling underscores the importance of a multi-pronged analytical approach, combining early and late markers of osteoblast differentiation, to fully elucidate its impact on bone formation.
References
- 1. mdpi.com [mdpi.com]
- 2. PTH and PTHrP signaling in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Osteoblast-derived PTHrP is a physiological regulator of bone formation. | Semantic Scholar [semanticscholar.org]
- 4. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of osteoblast differentiation indexes by PTHrP in MG-63 cells involves multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. drmillett.com [drmillett.com]
- 9. 2.13. Alkaline phosphatase (ALP) activity [bio-protocol.org]
- 10. e-century.us [e-century.us]
- 11. drmillett.com [drmillett.com]
- 12. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 15. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioiodination of (Tyr36)-PTHrP (1-36)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the radioiodination of the synthetic peptide (Tyr36)-Parathyroid Hormone-related Protein (1-36) and its subsequent use in receptor binding and signaling studies. The protocols detailed below are synthesized from established methodologies in the field, offering a practical framework for researchers investigating the PTH/PTHrP type 1 receptor (PTH1R).
Introduction
Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are key regulators of calcium homeostasis and bone metabolism, exerting their effects primarily through the PTH1R, a class B G-protein coupled receptor.[1][2][3][4] The N-terminal fragments, specifically PTHrP (1-36), are biologically active and bind to the PTH1R with high affinity.[5][6] The synthetic analog, (Tyr36)-PTHrP (1-36), which incorporates a tyrosine residue at position 36, is particularly amenable to radioiodination, making it a valuable tool for radioligand binding assays and in vitro studies.[7] This document outlines the procedures for radioiodinating (Tyr36)-PTHrP (1-36) using the Chloramine-T method and its application in competitive binding assays to characterize the interaction of ligands with the PTH1R.
Radioiodination of (Tyr36)-PTHrP (1-36)
The direct radioiodination of peptides targets tyrosine residues, where an electrophilic iodine atom is incorporated into the phenol (B47542) ring.[8] The Chloramine-T method is a widely used oxidative process to generate the reactive iodine species for this reaction.[9][10][11] While effective, it is a strong oxidizing agent and care must be taken to minimize potential damage to the peptide.[11][12]
Experimental Protocol: Chloramine-T Radioiodination
This protocol is designed to label (Tyr36)-PTHrP (1-36) with Iodine-125 (¹²⁵I).
Materials and Reagents:
-
(Tyr36)-PTHrP (1-36) peptide
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T[10]
-
Sodium metabisulfite[10]
-
0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5
-
0.05 M Sodium Phosphate Buffer, pH 7.5
-
Bovine Serum Albumin (BSA)
-
Purification column (e.g., Sephadex G-50 or reverse-phase HPLC)
-
Reaction vials and lead shielding
Procedure:
-
Peptide Preparation: Dissolve (Tyr36)-PTHrP (1-36) in 0.05 M sodium phosphate buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:
-
20 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5
-
10 µg of (Tyr36)-PTHrP (1-36) solution
-
1 mCi of Na¹²⁵I
-
-
Initiation of Iodination: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer) to the reaction mixture. Gently vortex for 30-60 seconds.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite (B1197395) solution (2 mg/mL in 0.05 M sodium phosphate buffer). This reduces the excess oxidizing agent.[8]
-
Purification of Radiolabeled Peptide:
-
Size-Exclusion Chromatography: Purify the reaction mixture using a Sephadex G-50 column pre-equilibrated with 0.05 M sodium phosphate buffer containing 0.1% BSA. Collect fractions and measure radioactivity to identify the protein peak, which will elute first, separated from free iodine.
-
Reverse-Phase HPLC: Alternatively, for higher purity, use reverse-phase HPLC.[13] The specific gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid will need to be optimized for the specific column and system.
-
-
Assessment of Specific Activity: Determine the specific activity of the purified ¹²⁵I-(Tyr36)-PTHrP (1-36) by measuring the radioactivity and the peptide concentration.
Experimental Workflow for Radioiodination
Caption: Workflow for the radioiodination of (Tyr36)-PTHrP (1-36).
PTH1R Competitive Binding Assay
Radioiodinated (Tyr36)-PTHrP (1-36) is a valuable tool for determining the binding affinity of unlabeled ligands to the PTH1R. This is achieved through a competitive binding assay where the unlabeled ligand competes with a fixed concentration of the radioligand for binding to the receptor.
Experimental Protocol: Competitive Binding Assay
This protocol describes a competitive binding assay using cells or membranes expressing the PTH1R.
Materials and Reagents:
-
¹²⁵I-(Tyr36)-PTHrP (1-36) (radioligand)
-
Unlabeled competitor ligands (including unlabeled (Tyr36)-PTHrP (1-36) for homologous competition)
-
Cells or cell membranes expressing PTH1R
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1.5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid and vials or a gamma counter
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing PTH1R at a predetermined optimal concentration in the binding buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:
-
Total Binding: Add a known amount of ¹²⁵I-(Tyr36)-PTHrP (1-36) to the wells containing cells/membranes.
-
Non-specific Binding: Add a large excess of unlabeled (Tyr36)-PTHrP (1-36) (e.g., 1 µM) in addition to the radioligand and cells/membranes.
-
Competitive Binding: Add a fixed amount of ¹²⁵I-(Tyr36)-PTHrP (1-36) and varying concentrations of the unlabeled competitor ligand to the wells with cells/membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and count using a beta counter, or directly count the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following tables summarize representative binding affinities of PTHrP and related peptides to the PTH1R, as determined using radioiodinated ligands like ¹²⁵I-(Tyr36)-PTHrP (1-36).
Table 1: Binding Affinities of PTH and PTHrP Analogs at the PTH1R
| Ligand | Cell/Membrane System | Radioligand | Binding Affinity (IC₅₀ or Kd) | Reference |
| (Tyr36)hPTHrP-(1-36)NH₂ | Rat Renal Cortical Membranes | ¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂ | 3.6 nM (Kd) | [5] |
| bPTH-(1-34) | Rat Renal Cortical Membranes | ¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂ | 3.7 nM (Kd) | [5] |
| (Tyr36)hPTHrP-(1-36)NH₂ | Human Renal Cortical Membranes | ¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂ | 0.5 nM (Kd) | [5] |
| bPTH-(1-34) | Human Renal Cortical Membranes | ¹²⁵I-(Tyr36)hPTHrP-(1-36)NH₂ | 0.9 nM (Kd) | [5] |
| PTHrP-(1-36) | HEK-293/C-21 cells | ¹²⁵I-[Ile⁵,Arg¹¹,¹³,Tyr³⁶]PTHrP-(1-36)NH₂ | 41 nM (IC₅₀) | [13] |
| [Tyr³⁶]hPTHrP-(1-36)NH₂ | SqCC cells | ¹²⁵I-[Tyr³⁶]hPTHrP-(1-36)NH₂ | ~100 nM (IC₅₀) | [14] |
PTH1R Signaling Pathway
PTHrP (1-36) binding to the PTH1R activates multiple intracellular signaling cascades.[2][15] The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][16] The receptor can also couple to Gαq, activating Phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[2]
PTH1R Signaling Cascade
Caption: PTH1R signaling pathways activated by (Tyr36)-PTHrP (1-36).
Conclusion
The radioiodination of (Tyr36)-PTHrP (1-36) provides a robust tool for the characterization of the PTH1R. The protocols and data presented herein offer a foundation for researchers to conduct reliable and reproducible experiments to investigate the pharmacology of this important receptor system. Careful execution of the radioiodination and binding assay protocols will yield high-quality data crucial for advancing our understanding of PTHrP biology and for the development of novel therapeutics targeting the PTH1R.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies of parathyroid hormone (PTH)/PTH-related protein (PTHrp) chimeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty-five Years of PTHrP Progress from Cancer Hormone to Multifunctional Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interspecies comparison of renal cortical receptors for parathyroid hormone and parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gropep.com [gropep.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analysis of PTHRP binding and signal transduction mechanisms in benign and malignant squamous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
Application Notes and Protocols for PTHrP (1-36) Administration in Ovariectomized Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone development and remodeling. The N-terminal fragment, PTHrP (1-36), has shown significant bone anabolic effects, making it a molecule of interest for therapeutic interventions in conditions characterized by bone loss, such as postmenopausal osteoporosis. The ovariectomized (OVX) mouse is a widely used preclinical model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. This document provides detailed application notes and protocols for the administration of PTHrP (1-36) in OVX mouse models to study its effects on bone metabolism. Intermittent administration of PTHrP (1-36) has been shown to exert bone anabolic actions, enhancing bone formation and improving the trabecular microarchitecture in estrogen-depleted states[1][2].
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of PTHrP (1-36) administration in mouse models of bone loss.
Table 1: Effects of PTHrP (1-36) on Femoral Microarchitecture in Ovariectomized (OVX) Mice
| Parameter | OVX + Vehicle | OVX + PTHrP (1-36) (80 µg/kg/day) | % Change vs. Vehicle | Reference |
| Bone Volume / Total Volume (BV/TV) (%) | 10.2 ± 0.8 | 15.6 ± 1.1 | +52.9% | [2] |
| Trabecular Number (Tb.N) (1/mm) | 2.1 ± 0.2 | 2.8 ± 0.2 | +33.3% | [2] |
| Trabecular Thickness (Tb.Th) (µm) | 48.5 ± 2.5 | 55.7 ± 2.8 | +14.8% | [2] |
| Trabecular Separation (Tb.Sp) (µm) | 285 ± 20 | 205 ± 15 | -28.1% | [2] |
*p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of PTHrP (1-36) on Bone Mineral Density (BMD) in Mice
| Treatment Group | Whole Body BMD (% change) | Femur BMD (% change) | Tibia BMD (% change) | Reference |
| PTHrP (1-36) (80 µg/kg/day) | No significant effect | No significant effect | No significant effect | [3] |
| PTHrP Infusion (10 pmol/h) | Not Assessed | -4.5 ± 1.8* | Not Assessed | [4] |
*Note: The study by Li et al. (2020) used male C57Bl/6J mice, not an OVX model, and found no significant effect on BMD at the tested dose. The study by Tiong et al. (2010) used continuous infusion, which can lead to bone loss, in contrast to the anabolic effects of intermittent injections.
Table 3: Effects of PTHrP (1-36) on Serum Bone Turnover Markers
| Marker | Treatment Group | Serum Concentration | % Change vs. Control | Reference |
| P1NP (Bone Formation) | PTH (1-34) | Increased | - | [3] |
| Abaloparatide (PTHrP analog) | Increased | - | [3] | |
| CTX (Bone Resorption) | mcPTHrP 1-34+107-139 | Decreased | Significant decrease | [5] |
| PTH (1-34) | Increased | - | [6] | |
| Abaloparatide (PTHrP analog) | Increased | - | [6] |
Note: Data on the specific effects of PTHrP (1-36) on P1NP and CTX in OVX mice is limited in the provided search results. The table includes data from related compounds (PTH (1-34) and abaloparatide) for comparative context. One study noted that a combined PTHrP minicircle DNA vector led to increased P1NP and decreased CTX-1 in OVX mice[5].
Experimental Protocols
Protocol 1: Ovariectomy Surgery in Mice
This protocol describes the surgical removal of ovaries to induce estrogen deficiency.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Electric razor or depilatory cream
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Sterile surgical instruments (scissors, forceps, hemostats, wound clips or sutures)
-
Sterile gauze
-
Warming pad
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using a vaporizer with isoflurane. Administer a pre-operative dose of analgesic as per institutional guidelines.
-
Surgical Preparation: Place the anesthetized mouse in a prone position on a warming pad to maintain body temperature. Shave the fur from the dorsal aspect, midway between the last rib and the iliac crest. Disinfect the surgical site with povidone-iodine followed by 70% ethanol.
-
Incision: Make a single, ~1 cm longitudinal incision through the skin on the dorsal midline.
-
Locating the Ovaries: Slide the skin incision to one side to expose the underlying muscle wall. The ovary is located retroperitoneally, embedded in a fat pad, and can often be visualized through the muscle.
-
Exteriorization and Removal: Make a small incision through the muscle wall to access the peritoneal cavity. Gently grasp the ovarian fat pad with forceps and exteriorize the ovary, oviduct, and the uterine horn. Ligate the uterine horn and ovarian blood vessels with absorbable suture or clamp with a hemostat. Excise the ovary distal to the ligature/hemostat.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer with a single suture. Slide the skin incision to the contralateral side and repeat the procedure to remove the other ovary. Close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the mouse until it has fully recovered from anesthesia. Administer post-operative analgesics for at least 48 hours. Allow a recovery period of at least two weeks before starting experimental treatments to allow for the stabilization of bone loss.
Protocol 2: Subcutaneous Administration of PTHrP (1-36)
Materials:
-
PTHrP (1-36) peptide
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Sterile syringes (e.g., 0.3 mL insulin (B600854) syringes) and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of PTHrP (1-36) Solution: Reconstitute the lyophilized PTHrP (1-36) peptide in the appropriate sterile vehicle to the desired stock concentration. Aliquot and store at -20°C or below. On the day of injection, thaw an aliquot and dilute it to the final working concentration (e.g., for an 80 µg/kg dose in a 25g mouse, the dose is 2 µg).
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to create a tent of skin.
-
Injection: Insert the needle, bevel up, into the base of the skin tent. Aspirate briefly to ensure a blood vessel has not been entered. Slowly inject the calculated volume of the PTHrP (1-36) solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions. For intermittent treatment protocols, injections are typically performed once daily, 5 days a week.
Protocol 3: Micro-Computed Tomography (µCT) Analysis of Femur
Materials:
-
Micro-CT scanner
-
Specimen holder
-
70% ethanol for sample storage
Procedure:
-
Sample Preparation: At the end of the study, euthanize the mice and dissect the femurs, cleaning them of soft tissue. Store the femurs in 70% ethanol.
-
Scanning: Secure the femur in a specimen holder. Set the scanning parameters, typically with a voxel size of 6-10 µm for trabecular bone analysis in mice.
-
Reconstruction: Reconstruct the scanned images to create a 3D representation of the bone.
-
Region of Interest (ROI) Selection:
-
Trabecular Bone: Define the ROI in the distal femoral metaphysis, starting a defined distance below the growth plate and extending for a specific length (e.g., 1.5 mm).
-
Cortical Bone: Define the ROI at the femoral mid-shaft.
-
-
Analysis: Use the µCT software to quantify bone parameters within the defined ROIs. Key parameters include:
-
Trabecular: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp), Connectivity Density (Conn.D), and Structural Model Index (SMI).
-
Cortical: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), Marrow Area (Ma.Ar), and Total Cross-Sectional Area (Tt.Ar).
-
Protocol 4: Analysis of Serum Bone Turnover Markers
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
ELISA kits for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption)
Procedure:
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Storage: Store the serum samples at -80°C until analysis.
-
ELISA: Perform ELISAs for the desired bone turnover markers according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of the markers based on the standard curve and compare the values between treatment groups.
Protocol 5: Bone Histomorphometry
Materials:
-
Fluorochrome labels (e.g., calcein (B42510), alizarin (B75676) red)
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with a camera and analysis software
Procedure:
-
Fluorochrome Labeling (for dynamic histomorphometry): Administer two different fluorochrome labels via intraperitoneal injection at specific time points before euthanasia (e.g., calcein 10 days prior and alizarin red 3 days prior).
-
Sample Preparation: Dissect the bones of interest (e.g., tibia, femur) and fix them in 70% ethanol. Dehydrate the samples through a graded series of ethanol and embed in methyl methacrylate.
-
Sectioning: Cut undecalcified sections using a specialized microtome.
-
Staining: For static histomorphometry, stain sections with Von Kossa for mineralized bone and Toluidine Blue for cellular components.
-
Analysis:
-
Static Parameters: Quantify parameters such as osteoblast number and surface, and osteoclast number and surface.
-
Dynamic Parameters: Using fluorescence microscopy, measure the distance between the two fluorochrome labels to determine the Mineral Apposition Rate (MAR). Calculate the Bone Formation Rate (BFR) by multiplying MAR by the Mineralizing Surface per Bone Surface (MS/BS).
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying PTHrP (1-36) in OVX mice.
Caption: PTHrP (1-36) activates the cAMP/PKA signaling pathway in osteoblasts.
Caption: PTHrP (1-36) modulates the Wnt signaling pathway in osteoblasts.
References
- 1. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Potential of Bone Formation with the Intravenous Injection of a Parathyroid Hormone-Related Protein Minicircle DNA Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Increased Potential of Bone Formation with the Intravenous Injection of a Parathyroid Hormone-Related Protein Minicircle DNA Vector [mdpi.com]
- 6. Abaloparatide Has the Same Catabolic Effects on Bones of Mice When Infused as PTH (1–34) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Parathyroid Hormone-Related Protein (PTHrP) (1-36) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological and pathological processes, including tissue differentiation, cell proliferation, and apoptosis.[1][2] The N-terminal fragment, PTHrP (1-36), shares homology with the parathyroid hormone (PTH) and exerts its biological effects primarily through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[3][4] Activation of PTH1R by PTHrP (1-36) initiates downstream signaling cascades, most notably the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway, which subsequently modulates gene expression and cellular responses.[3][4][5]
These application notes provide a comprehensive overview of the experimental use of PTHrP (1-36) in cell culture, including recommended dosage ranges for various cell types, detailed experimental protocols, and a summary of its key signaling pathways.
Data Presentation: Quantitative Summary of PTHrP (1-36) Doses in Cell Culture
The effective concentration of PTHrP (1-36) can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize typical experimental doses reported in the literature.
Table 1: Effective Concentrations of PTHrP (1-36) in Osteoblast and Chondrocyte Cell Cultures
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Citations |
| Primary Mouse Calvarial Osteoblasts | 0.001 - 100 nM | 1 - 4 hours | Regulation of osteoblastic gene expression (e.g., increased MMP13, suppressed SOST). | [6] |
| Primary Mouse Calvarial Osteoblasts | 1 nM | 4 hours | Differential regulation of 117 genes. | [7][8] |
| Neonatal Rat Calvarial Cells | Not Specified | Continuous and intermittent | Inhibition of bone nodule mineralization via cAMP signaling. | [1] |
| Mesenchymal Stem Cells (Mandibular) | Not Specified | 14 days (continuous) | Increased cartilage nodule number, decreased alkaline phosphatase. | [9] |
| Mesenchymal Stem Cells (Mandibular) | Not Specified | 14 days (intermittent) | No effect on cartilage nodule number, increased alkaline phosphatase. | [9] |
| Rat Chondrosarcoma (RCS) Cells | 10⁻⁸ M (10 nM) | 4 - 12 hours | Induction of cyclin D1 expression. | [10] |
| Sika Deer Antler Chondrocytes | Not Specified | Not Specified | Promotes proliferation and prevents differentiation by upregulating BCL2 and CCND1, and downregulating RUNX2. | [1] |
Table 2: Effective Concentrations of PTHrP (1-36) in Other Cell Types
| Cell Type | Concentration Range | Observed Effects | Citations |
| Renal Tubuloepithelial (MCT) Cells | 100 nM | Induction of epithelial-mesenchymal transition (EMT); rapid (5 min) and transient phosphorylation of EGFR. | [11] |
| Vascular Smooth Muscle (A10) Cells | 100 nM | Reduced cell proliferation (first 18 hours). | [12] |
| Cerebellar Granule Neurons | ~16 nM (half-maximal activation) | Stimulation of cAMP accumulation. | [13] |
| Human Islets | Not Specified | Enhanced β-cell proliferation and function. | [1] |
| Trabecular Osteoblasts (in simulated microgravity) | 10⁻⁸ M (10 nM) | Reduced apoptosis. | [14] |
Experimental Protocols
Protocol 1: General Preparation and Handling of PTHrP (1-36)
Materials:
-
Lyophilized PTHrP (1-36) peptide
-
Sterile, nuclease-free water or appropriate buffer (e.g., 0.1% BSA in PBS)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized PTHrP (1-36) to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a recommended buffer to a stock concentration of 100 µM or 1 mM. Gently vortex to dissolve.
-
Aliquoting and Storage: Aliquot the reconstituted stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution on ice. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.
Protocol 2: Treatment of Adherent Cells with PTHrP (1-36)
Materials:
-
Cultured cells of interest (e.g., primary osteoblasts, MCT cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium (if required for the experiment)
-
PTHrP (1-36) working solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For signaling pathway studies, it is often necessary to reduce basal signaling. To do this, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to treatment.
-
Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the cell culture medium containing the desired concentration of PTHrP (1-36). For control wells, add medium containing the vehicle used to dissolve the PTHrP (1-36).
-
Incubation: Incubate the cells for the desired period (e.g., minutes for signaling studies, hours or days for gene expression or functional assays) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA isolation for qRT-PCR, protein extraction for Western blotting, or functional assays (e.g., proliferation, differentiation, apoptosis assays).
Signaling Pathways and Visualizations
PTHrP (1-36) binding to the PTH1R activates multiple intracellular signaling pathways that mediate its diverse biological effects. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[4][5] However, PTH1R can also couple to other G proteins to activate Phospholipase C (PLC) and subsequent downstream pathways.
PTH1R-Mediated Signaling Cascade
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of parathyroid hormone-related peptide (PthrP) and its receptor (PTH1R) during the histogenesis of cartilage and bone in the chicken mandibular process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Parathyroid Hormone–Related Protein Promotes Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Parathyroid hormone-related peptide is produced by cultured cerebellar granule cells in response to L-type voltage-sensitive Ca2+ channel flux via a Ca2+/calmodulin-dependent kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Application Notes and Protocols for (Tyr36)-PTHrP (1-36)
These application notes provide detailed protocols for the preparation, storage, and handling of (Tyr36)-Parathyroid Hormone-Related Protein (1-36) stock solutions for research purposes. This peptide is a ligand for the parathyroid hormone (PTH) receptor and is utilized in a variety of cellular and in vivo experimental settings.[1][2]
Product Information and Specifications
(Tyr36)-PTHrP (1-36) is a synthetic peptide analog of the N-terminal fragment of Parathyroid Hormone-Related Protein. The inclusion of a tyrosine residue at position 36 allows for radioiodination, making it a valuable tool for receptor binding and other tracer studies.[3][4][5]
| Property | Value | Source |
| Molecular Weight | ~4189.23 - 4309.91 g/mol | [1][3][6] |
| Purity | ≥ 95% | [6] |
| Appearance | White to off-white solid/powder | [1][6] |
| Sequence | Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of (Tyr36)-PTHrP (1-36).
| Form | Storage Temperature | Stability | Recommendations |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store sealed and protected from moisture and light.[1] |
| 0-5°C | Up to 6 months | For short-term storage.[6] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][7] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][7] | |
| 4°C | Up to 5 days | For immediate use.[6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of (Tyr36)-PTHrP (1-36).
Materials:
-
(Tyr36)-PTHrP (1-36) lyophilized powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
Reconstitution:
-
Calculate the volume of solvent needed to achieve a 1 mM concentration. For example, for 1 mg of peptide with a molecular weight of 4309.85 g/mol , you would add 232.03 µL of solvent.
-
Carefully add the calculated volume of the chosen solvent to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation or aggregation. If using DMSO, sonication may be required for complete dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][7]
-
Visualizations
Caption: Workflow for preparing and using peptide stock solution.
Caption: PTHrP signaling through the PTH1 receptor pathway.
Applications
(Tyr36)-PTHrP (1-36) is a versatile tool for studying the parathyroid hormone 1 receptor (PTH1R). Common applications include:
-
Receptor Binding Assays: The Tyr36 residue allows for radioiodination, enabling competitive binding studies to determine the affinity of other ligands for the PTH1R.[4][8]
-
cAMP Signaling Assays: As an agonist of the PTH1R, this peptide can be used to stimulate the production of cyclic AMP (cAMP) and investigate downstream signaling pathways.[9][10]
-
In Vitro Cell-Based Assays: Researchers have used this peptide to study its effects on various cell types, including cardiomyocytes and cancer cell lines.[4][11]
-
In Vivo Studies: The peptide has been administered to animal models to investigate its physiological effects, such as its role in myocardial ischemia-reperfusion injury.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. shop.bachem.com [shop.bachem.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Parathyroid Hormone-Related Peptide and Its Analog, Abaloparatide, Attenuate Lethal Myocardial Ischemia-Reperfusion Injury | MDPI [mdpi.com]
- 12. Parathyroid Hormone-Related Peptide and Its Analog, Abaloparatide, Attenuate Lethal Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of PTHrP (1-36) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of parathyroid hormone-related protein (PTHrP) fragment (1-36) in human plasma. The robust protocol, involving solid-phase extraction for sample clean-up followed by UPLC-MS/MS analysis, offers excellent linearity, precision, and accuracy, making it an ideal tool for researchers, scientists, and drug development professionals in various fields, including oncology and endocrinology.
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including cell proliferation and differentiation.[1] The N-terminal fragment, PTHrP (1-36), shares homology with parathyroid hormone (PTH) and binds to the same receptor, the PTH type 1 receptor (PTH1R), initiating a cascade of intracellular signaling events.[2][3] Dysregulation of PTHrP is implicated in several pathologies, most notably humoral hypercalcemia of malignancy.[2] Consequently, accurate and sensitive quantification of PTHrP (1-36) is critical for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutics.
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of PTHrP (1-36) in human plasma, offering superior specificity and sensitivity compared to traditional immunoassay methods.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation and pre-concentration of PTHrP (1-36) from human plasma.[4]
Materials:
-
Waters Oasis® HLB µElution 96-well plate[4]
-
Human plasma (EDTA)
-
Rat PTH (1-34) (as internal standard)[4]
-
SPE conditioning, wash, and elution solvents (details to be optimized by the end-user)
Procedure:
-
Condition the SPE plate wells.
-
Load the pre-treated plasma samples containing the internal standard.
-
Wash the wells to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a Waters ACQUITY UPLC® system with a BEH C18 column.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC® |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in MilliQ water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for the elution of PTHrP (1-36) and internal standard |
| Injection Volume | To be optimized by the end-user |
| Column Temperature | To be optimized by the end-user |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[4]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters/Micromass® Quattro Ultima™ Pt or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | |
| PTHrP (1-36) | m/z 609.5 > 682.7 |
| Internal Standard | To be determined based on the selected IS |
| Cone Voltage | To be optimized by the end-user |
| Collision Energy | To be optimized by the end-user |
Quantitative Data
The method was validated in accordance with industry standards, demonstrating excellent performance characteristics.[4]
Table 3: Method Validation Summary for PTHrP (1-36) Quantification
| Parameter | Result |
| Linearity Range | 25 - 2000 pg/mL (r² > 0.96) |
| Lower Limit of Quantification (LLoQ) | 25 pg/mL |
| Lower Limit of Detection (LLoD) | 2.5 pg/mL |
| Mean Recovery | 103.7% |
Table 4: Inter- and Intra-Assay Precision and Accuracy
| QC Concentration (pg/mL) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%RE) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%RE) |
| 50 | <11.8% | <9.1% | <12.4% | <10.7% |
| 100 | <11.8% | <9.1% | <12.4% | <10.7% |
| 200 | <11.8% | <9.1% | <12.4% | <10.7% |
| 800 | <11.8% | <9.1% | <12.4% | <10.7% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for PTHrP (1-36) quantification.
PTHrP Signaling Pathway
Caption: PTHrP (1-36) signaling through the PTH1 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
Application Notes: Chemiluminescent Immunoassay for PTHrP Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a critical role in various physiological and pathological processes, including calcium homeostasis, bone metabolism, and cancer. It undergoes post-translational processing, resulting in multiple circulating fragments with distinct biological activities. The accurate quantification of these PTHrP fragments is crucial for research into conditions like humoral hypercalcemia of malignancy (HHM), bone metastasis, and other endocrine disorders. This document provides detailed application notes and protocols for the chemiluminescent immunoassay (CLIA) of PTHrP fragments.
Principle of the Assay
The chemiluminescent immunoassay for PTHrP fragments is typically a sandwich immunoassay. In this method, a capture antibody specific for a particular epitope on the PTHrP fragment is coated onto a solid phase (e.g., microplate well). The sample containing the PTHrP fragment is added, and the fragment binds to the capture antibody. Subsequently, a detection antibody, also specific for the PTHrP fragment but at a different epitope and labeled with a chemiluminescent substance (e.g., acridinium (B8443388) ester or horseradish peroxidase), is introduced. This forms a "sandwich" of capture antibody-PTHrP fragment-detection antibody. After a washing step to remove unbound reagents, a trigger solution is added to initiate a chemical reaction that produces light. The intensity of the emitted light is directly proportional to the concentration of the PTHrP fragment in the sample and is measured by a luminometer.
Featured Application: Detection of PTHrP (1-86) in Plasma
The N-terminal fragment, PTHrP (1-86), is a key indicator in the diagnosis and management of HHM. A highly sensitive and specific CLIA for PTHrP (1-86) can aid in the early detection of malignancy-associated hypercalcemia.
Signaling Pathway of PTHrP
PTHrP and its N-terminal fragments exert their effects primarily by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor. This binding activates multiple downstream signaling cascades, including the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways, influencing cellular processes like proliferation, differentiation, and apoptosis.[1][2][3]
Caption: PTHrP Signaling Pathway.
Quantitative Data Summary
The performance characteristics of various commercially available and research-based CLIAs for PTHrP fragments are summarized below. This data is essential for selecting the appropriate assay for a specific research application.
| Parameter | PTHrP (1-86) CLIA[4][5] | General Human PTHrP CLIA Kit[6][7][8] | General Rodent PTHrP CLIA Kit[9] |
| Target Fragment(s) | PTHrP (1-86) | Full-length and various fragments | Full-length and various fragments |
| Sample Type | EDTA Plasma | Serum, Plasma, other biological fluids | Serum, Plasma, other biological fluids |
| Analytical Range | 0.16 - 50.5 pmol/L | 12.5 - 800 pg/mL | 15.63 - 500 pg/mL |
| Sensitivity | 0.04 pmol/L (LOD), 0.16 pmol/L (LOQ) | 7.5 pg/mL | 7.81 pg/mL |
| Intra-Assay Precision (CV%) | < 9% | < 15% | < 15% |
| Inter-Assay Precision (CV%) | < 15% | < 15% | < 15% |
| Cross-Reactivity | PTH (1-84): Not significantPTHrP (107-139): Not significantPTHrP (1-36): Not significantPTHrP (38-94): 8.3% | Not specified, generally low for analogues | Not specified, generally low for analogues |
| Reference Interval | ≤ 0.7 pmol/L (Normal)≤ 4.2 pmol/L (Clinical cut-off for HHM) | Varies by manufacturer | Varies by manufacturer |
Experimental Protocols
I. Sample Collection and Preparation
Proper sample handling is critical for accurate PTHrP measurement.
-
Sample Type: EDTA plasma is the preferred sample type for many PTHrP assays. Serum can also be used, but consistency in sample type is crucial for comparative studies.
-
Collection:
-
Collect whole blood in a lavender-top (EDTA) tube.
-
Place the tube on ice immediately after collection.
-
-
Processing:
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 2-8°C within one hour of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
-
Storage:
-
For immediate analysis, samples can be stored at 2-8°C.
-
For long-term storage, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
II. General Chemiluminescent Immunoassay Protocol
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for the kit being used.
A. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute lyophilized standards and controls as per the kit instructions. Allow them to sit for at least 15 minutes with gentle mixing to ensure complete dissolution.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water to the specified concentration.
-
Prepare the detection antibody solution by diluting the concentrated antibody to its working concentration with the provided diluent.
B. Assay Procedure:
-
Add a specified volume (typically 50-100 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C), often with shaking. This allows the PTHrP in the sample to bind to the capture antibody.
-
Wash the plate multiple times (typically 3-5 times) with the prepared wash buffer to remove any unbound material.
-
Add the prepared detection antibody solution to each well.
-
Incubate the plate again under specified conditions (e.g., 1 hour at 37°C) to allow the detection antibody to bind to the captured PTHrP.
-
Wash the plate as described in step 3 to remove unbound detection antibody.
-
Add the substrate or trigger solution to each well.
-
Immediately measure the relative light units (RLU) using a luminometer.
C. Data Analysis:
-
Construct a standard curve by plotting the RLU of each standard against its known concentration.
-
Determine the concentration of PTHrP in the samples by interpolating their RLU values from the standard curve.
Caption: General CLIA Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Reagents not at room temperature- Improper reagent preparation- Inadequate incubation times or temperatures- Substrate has lost activity | - Ensure all reagents are at room temperature before use- Double-check all dilution calculations and preparation steps- Adhere strictly to the protocol's incubation parameters- Use fresh substrate and protect it from light |
| High Background | - Inadequate washing- Contaminated reagents or samples- High concentration of detection antibody | - Ensure thorough washing between steps- Use sterile pipette tips and fresh reagents- Optimize the concentration of the detection antibody |
| Poor Precision (High CV%) | - Pipetting errors- Inconsistent incubation conditions- Improper mixing of reagents | - Use calibrated pipettes and ensure proper technique- Ensure consistent temperature and timing for all wells- Gently mix all reagents and samples before adding to the plate |
| Inconsistent Standard Curve | - Improper standard reconstitution- Pipetting errors during serial dilutions- Incorrect curve fitting | - Ensure standards are fully dissolved and mixed well- Use precise pipetting for serial dilutions- Use the appropriate regression model for data analysis |
Conclusion
The chemiluminescent immunoassay is a powerful tool for the sensitive and specific quantification of PTHrP fragments. Adherence to proper sample handling and detailed assay protocols is essential for obtaining reliable and reproducible results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in their studies of PTHrP-related physiology and pathology.
References
- 1. battlab.com [battlab.com]
- 2. Parathyroid hormone related protein (PTHrP) | Animal Health Laboratory [uoguelph.ca]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Human PTHrP (Parathyroid Hormone Related Protein) CLIA Kit - Elabscience® [elabscience.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Performance characteristics of different immunoassays for determination of parathyrin (1-84) in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a PTHrP Chemiluminescent Immunoassay to Assess Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of PTHrP (1-36) Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered with the solubility of Parathyroid Hormone-related Protein (PTHrP) (1-36) peptides during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic PTHrP (1-36) peptide?
A1: The solubility of synthetic peptides like PTHrP (1-36) is influenced by several key factors:
-
Amino Acid Composition: The polarity of the amino acids in the peptide sequence is a critical determinant. Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[1][2] Conversely, a higher number of charged (hydrophilic) amino acids generally enhances water solubility.[2]
-
Peptide Length: Longer peptides often exhibit lower solubility than shorter ones due to a greater potential for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to aggregation and precipitation.[1][2]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][2] Solubility is typically at its minimum at the peptide's isoelectric point (pI), the pH at which the peptide has a net zero charge.[2] Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water molecules and improving solubility.[2]
-
Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.[2]
Q2: My PTHrP (1-36) peptide won't dissolve in water. What should be my first troubleshooting step?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[2][3] The first step is to determine the peptide's overall charge at a neutral pH to guide your solvent choice.[2] You can calculate the net charge by assigning a value of +1 to each basic residue (K, R, H, and the N-terminal amine) and -1 to each acidic residue (D, E, and the C-terminal carboxyl).[4][5]
Q3: Which solvents are recommended for dissolving PTHrP (1-36) if it is insoluble in water?
A3: For PTHrP (1-36), which has been noted to have poor solubility in aqueous buffers at neutral pH, especially at concentrations above approximately 0.3 mg/mL, the following solvents can be considered[6]:
-
Acidic Solutions: Since PTHrP (1-36) is a basic peptide (net positive charge at neutral pH), dissolving it in a dilute acidic solution is a standard recommendation.[1][5] A common starting point is 10% acetic acid.[1][6] Trifluoroacetic acid (TFA) can also be used, but it may not be suitable for cell-based assays.[5]
-
Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used for initial dissolution, followed by a stepwise addition of an aqueous buffer.[1][7] It is important to consider the compatibility of the organic solvent with your downstream experiments, as high concentrations can be toxic to cells or interfere with assays.[2]
Q4: How can I prevent my PTHrP (1-36) peptide from precipitating out of solution?
A4: To prevent precipitation:
-
pH Adjustment: Ensure the pH of your final solution is not close to the peptide's isoelectric point (pI).[2]
-
Slow Dilution: When diluting a stock solution (especially from an organic solvent), add the peptide solution dropwise into the stirring aqueous buffer.[2][3]
-
Storage Conditions: Store peptide solutions at -20°C or -80°C.[8][9] For long-term storage, it is recommended to add a carrier protein like 0.1% HSA or BSA and to avoid repeated freeze-thaw cycles by preparing aliquots.[8][9]
-
Use of Additives: In some cases, the addition of chaotropic agents can disrupt hydrogen bonding and prevent aggregation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide appears as a gel or is difficult to see. | The peptide is highly hygroscopic. | This is normal for some peptides, especially short sequences. Proceed with the standard solubilization protocol.[9] |
| Peptide will not dissolve in water or aqueous buffer. | The peptide has a high net charge or is hydrophobic. The pH of the solution is near the peptide's isoelectric point (pI). | For Basic Peptides (like PTHrP 1-36): Try dissolving in a small amount of 10% acetic acid and then dilute with your buffer.[1][6] For Hydrophobic Peptides: Use a small amount of DMSO to dissolve the peptide first, then slowly add it to your aqueous buffer while stirring.[1] |
| Solution becomes turbid upon adding the peptide or during storage. | The solubility limit has been exceeded. The peptide is aggregating and precipitating. | Centrifuge the vial to pellet any undissolved material before use.[1] Consider reducing the final concentration of the peptide. If using an organic solvent, ensure the final concentration is compatible with your assay (e.g., <1% DMSO for many cell-based assays).[1] |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization. Degradation of the peptide in solution. | Ensure the peptide is fully dissolved before use; the solution should be clear.[4] Prepare fresh solutions for each experiment or use freshly thawed aliquots to avoid degradation.[10] |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[4] Centrifuge the vial briefly to ensure all the powder is at the bottom.[4]
-
Solubility Test: Test the solubility of a small amount of the peptide first to avoid risking the entire sample.[2][3]
-
Solvent Selection:
-
Aqueous Solvent First: Always start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[2]
-
pH Adjustment: If the peptide is basic (like PTHrP 1-36), and it does not dissolve in water, add a small amount of 10% acetic acid dropwise until the peptide dissolves.[1][6]
-
Organic Solvent: If the peptide is hydrophobic, dissolve it in a minimal amount of DMSO.[1]
-
-
Dissolution: Vortex or gently agitate the vial to dissolve the peptide.[2] Sonication in a water bath for short bursts can also aid in dissolution.[2][4]
-
Dilution: If an organic solvent or acid was used, slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[2][3]
Protocol 2: Solubility Assessment
-
Prepare a stock solution of the peptide in 10 mM acetic acid (e.g., 1-2 x 10⁻³ M).[6]
-
In duplicate, place a volume of the stock solution containing 75 µg of peptide into a microcentrifuge tube.[6]
-
Lyophilize the samples to remove the acetic acid.
-
Add a specific volume of the desired aqueous buffer at neutral pH to achieve a target concentration (e.g., >1 x 10⁻⁴ M).[6]
-
Vortex the tubes and let them stand at room temperature for a set period (e.g., 1 hour).
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes).
-
Carefully remove the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectrophotometry or HPLC).
-
The amount of peptide in the supernatant represents the soluble fraction.
Visualizations
Caption: PTHrP (1-36) signaling pathway via the PTH1R.
Caption: Troubleshooting workflow for PTHrP (1-36) solubility.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biobasic.com [biobasic.com]
- 6. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. prospecbio.com [prospecbio.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PTHrP-induced cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Parathyroid Hormone-related Protein (PTHrP)-induced cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a PTHrP-induced cAMP assay?
A1: Parathyroid Hormone-related Protein (PTHrP) binds to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR). This binding activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP is then measured, typically using a competitive immunoassay or a reporter-based system.
Q2: Why is it crucial to include a phosphodiesterase (PDE) inhibitor in my assay?
A2: Phosphodiesterases (PDEs) are enzymes that rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), prevents the breakdown of newly synthesized cAMP, allowing it to accumulate to detectable levels and resulting in a more robust signal.[1]
Q3: Can serum in my cell culture medium affect the cAMP assay?
A3: Yes, serum contains various factors that can either stimulate or inhibit adenylyl cyclase, potentially leading to high background or a blunted response to PTHrP. It is often recommended to serum-starve the cells for a few hours before the assay.
Q4: What are the kinetic differences between PTH and PTHrP in stimulating cAMP production?
A4: While both PTH and PTHrP bind to the same receptor (PTH1R), studies have shown they can exhibit different signaling kinetics. PTH (1-34) has been observed to induce a more prolonged cAMP activation compared to PTHrP (1-34), which may produce a more transient signal.[2][3][4][5] This is an important consideration for the timing of your assay endpoint.
Troubleshooting Guide: Low or No Signal
This guide addresses common causes of low or absent signal in PTHrP-induced cAMP assays and provides step-by-step solutions.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Cell-Related Issues | |
| Low PTH1R Expression | - Confirm PTH1R expression in your cell line using methods like qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of PTH1R or consider using a stably transfected cell line. |
| Suboptimal Cell Density | - Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio.[6][7] Too few cells will produce an insufficient signal, while too many cells can lead to high basal cAMP levels and a reduced assay window.[6][7] |
| Poor Cell Health | - Ensure cells are healthy, viable, and within a low passage number.- Check for signs of stress or contamination.- Allow adherent cells to attach and recover overnight before the assay.[8] |
| Reagent & Compound-Related Issues | |
| PTHrP Degradation | - PTHrP can be unstable, especially at room temperature.[9][10] - Prepare fresh dilutions of PTHrP for each experiment from a properly stored stock solution (aliquoted and frozen at -20°C or -80°C).- When working with biological samples, collect them in the presence of EDTA and protease inhibitors to prevent PTHrP degradation.[9][10][11] |
| Inactive or Insufficient PDE Inhibitor | - Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (typically 100-500 µM).- Ensure the PDE inhibitor is active and has not expired. |
| Assay Kit Component Problems | - Check the expiration dates of all assay kit components.- Ensure proper storage and handling of all reagents according to the manufacturer's instructions. |
| Assay Protocol & Procedural Issues | |
| Inappropriate Stimulation Time | - Given the potentially transient nature of the PTHrP-induced cAMP signal, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak stimulation time for your specific cell system.[2][5] |
| Incorrect Assay Buffer | - Use a serum-free assay buffer to avoid interference from components in the serum.- Ensure the buffer composition and pH are optimal for cell health and receptor binding. |
| Inadequate Cell Lysis (for certain assay formats) | - If your assay requires cell lysis to measure intracellular cAMP, ensure the lysis buffer is effective and the incubation time is sufficient to release the cellular contents. |
| Pipetting Errors | - Inaccurate or inconsistent pipetting can lead to high variability and low signal. Ensure pipettes are calibrated and use proper pipetting techniques. |
Signaling Pathways and Experimental Workflows
PTHrP/PTH1R Signaling Pathway
References
- 1. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 4. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. In vitro stability of endogenous parathyroid hormone-related protein in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of parathyroid hormone-related protein and parathyroid hormone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Test Collection Manual [testmanual.sonichealthcare.com]
Technical Support Center: Synthetic PTHrP Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the lot-to-lot variability of synthetic Parathyroid Hormone-related Protein (PTHrP) peptides. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in synthetic PTHrP peptides and why is it a concern?
A1: Lot-to-lot variability refers to the chemical and physical differences observed between different manufacturing batches of the same synthetic PTHrP peptide. These variations can significantly impact experimental reproducibility, leading to inconsistent results in biological assays. Key concerns include altered peptide activity, receptor binding affinity, and stability, which can compromise the validity of research findings.
Q2: What are the common causes of lot-to-lot variability in synthetic PTHrP peptides?
A2: Several factors can contribute to variability between different lots of synthetic PTHrP peptides:
-
Synthesis Impurities: The solid-phase peptide synthesis (SPPS) process can introduce impurities such as truncated or deletion sequences. For example, a study on synthetic bovine PTH(1-34) identified a major contaminant where glutamine at position 29 was deleted, which was initially missed by standard analytical methods[1]. Other impurities can include residual protecting groups and reagents from the synthesis process.
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counter-ion in the final product, potentially affecting cellular assays.
-
Oxidation: Methionine and other susceptible residues in the PTHrP sequence can oxidize, leading to a loss of biological activity.
-
Aggregation and Solubility: PTHrP peptides can be prone to aggregation, affecting their solubility and bioavailability in assays. This is particularly relevant for hydrophobic sequences.
-
Incorrect Peptide Content: The net peptide content (NPC) can vary between lots, meaning the actual amount of the target peptide in the lyophilized powder differs.
Q3: How can I assess the quality and consistency of a new lot of synthetic PTHrP peptide?
A3: It is crucial to perform in-house quality control on each new lot of synthetic PTHrP peptide. Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.
-
Amino Acid Analysis (AAA): To determine the net peptide content and confirm the amino acid composition.
-
Sequence Analysis: To identify any deletion or insertion mutations that may have occurred during synthesis[1].
Q4: What level of purity should I expect for a synthetic PTHrP peptide?
A4: The required purity level depends on the application. For in vitro cellular assays, a purity of >95% is generally recommended. For in vivo studies, higher purity (>98%) is often necessary to minimize potential side effects from impurities. Always refer to the manufacturer's certificate of analysis (CoA) for the specified purity of each lot.
Troubleshooting Guides
Problem 1: Inconsistent results in PTHrP ELISA between different peptide lots.
| Possible Cause | Recommended Solution |
| Different Net Peptide Content (NPC) | Perform Amino Acid Analysis (AAA) to determine the precise peptide concentration in each lot. Adjust the concentration of your stock solutions accordingly. |
| Peptide Degradation | Store peptides lyophilized at -20°C or -80°C and protected from light. Reconstitute just before use and avoid repeated freeze-thaw cycles. Prepare single-use aliquots of the stock solution. |
| Presence of Impurities | Analyze the peptide by HPLC and Mass Spectrometry to check for impurities that might interfere with antibody binding. If significant impurities are detected, consider repurifying the peptide or obtaining a higher-purity lot. |
| Assay Variability | Ensure consistent assay conditions (incubation times, temperatures, washing steps). Run a standard curve for each new lot of peptide on every plate. Intra- and inter-assay coefficients of variation (CVs) for commercial ELISA kits can range from <10% to <15% respectively[2]. |
Problem 2: Reduced biological activity of a new PTHrP peptide lot in a cell-based assay.
| Possible Cause | Recommended Solution |
| Oxidation of Methionine Residues | Prepare fresh stock solutions in deoxygenated buffers. Store stock solutions under an inert gas (e.g., argon or nitrogen). Consider using peptide analogs with oxidation-resistant residues if this is a recurring issue. |
| Peptide Aggregation | Test the solubility of the peptide in different solvents. Sonication may help to dissolve aggregates. For highly hydrophobic peptides, dissolve in a small amount of an organic solvent like DMSO before adding to aqueous buffers. |
| Incorrect Peptide Folding | Ensure the buffer conditions (pH, ionic strength) are optimal for maintaining the active conformation of the PTHrP peptide. |
| Proteolytic Degradation | In cell culture, proteases can degrade the peptide. Consider using protease inhibitors in your assay medium. Some studies have shown that PTHrP can be cleaved by proteases like PSA, which can abolish its activity[3]. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a commercial human PTHrP ELISA kit, which can serve as a benchmark for expected assay variability.
| Parameter | Typical Value | Reference |
| Intra-Assay CV% | < 9% | [2] |
| Inter-Assay CV% | < 15% | [2] |
| Analytical Sensitivity | 0.16 pmol/L | [2] |
| Cross-reactivity with PTH(1-84) | Not significant | [2] |
Experimental Protocols
Protocol 1: PTHrP Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA to quantify PTHrP.
Materials:
-
Microtiter plate pre-coated with a monoclonal antibody specific for PTHrP
-
Synthetic PTHrP peptide standards and unknown samples
-
Biotin-conjugated polyclonal antibody specific for PTHrP
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents: Reconstitute standards and prepare dilutions of antibodies and HRP conjugate as per the manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample in duplicate to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 3.
-
Add HRP Conjugate: Add 100 µL of the Avidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 3.
-
Add Substrate: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 30 minutes of adding the stop solution.
-
Calculate Results: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of PTHrP in the samples.
Protocol 2: PTHrP Receptor Binding Assay
This protocol describes a competitive binding assay to assess the ability of different lots of synthetic PTHrP to bind to the PTH/PTHrP receptor (PTH1R).
Materials:
-
Cell membranes prepared from cells overexpressing PTH1R (e.g., COS-7 or SaOS-2 cells)
-
Radiolabeled PTHrP (e.g., ¹²⁵I-PTHrP(1-34))
-
Unlabeled synthetic PTHrP peptide standards (from different lots)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1.5 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add 50 µL of Binding Buffer to each well.
-
Add Competitor: Add 50 µL of unlabeled PTHrP standards (at various concentrations) or buffer (for total binding) to the appropriate wells. Add a high concentration of unlabeled PTHrP for non-specific binding determination.
-
Add Radioligand: Add 50 µL of ¹²⁵I-PTHrP(1-34) to each well.
-
Add Membranes: Add 50 µL of the cell membrane preparation to each well.
-
Incubate: Incubate the plate for 2-4 hours at 4°C with gentle agitation.
-
Filter: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Count: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Analyze Data: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled PTHrP. Determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) for each lot.
Visualizations
Caption: PTHrP Signaling Pathways.
Caption: Workflow for assessing lot-to-lot variability.
References
- 1. Synthesis, purification, and chemical characterization of the amino-terminal 1-34 fragment of bovine parathyroid hormone synthesized by the solid-phase procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a PTHrP chemiluminescent immunoassay to assess humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of the hormonal bioactivity of parathyroid hormone-related protein (PTHrP) as a result of limited proteolysis by prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of PTHrP (1-36)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of Parathyroid Hormone-Related Protein (1-36) [PTHrP (1-36)].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTHrP (1-36) in vivo?
A1: PTHrP (1-36) exerts its effects primarily by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1][2][3] This interaction activates downstream signaling pathways, most notably the Gsα/cAMP/PKA pathway, which is crucial for its anabolic effects on bone.[1] It can also stimulate the Gq/PLC pathway.[3]
Q2: What is the typical half-life of PTHrP (1-36) following in vivo administration?
A2: The half-life of human PTHrP (1-36) is relatively short, reported to be in the range of 5 to 8 minutes in humans after intravenous or subcutaneous administration.[4][5] Its peak plasma level after subcutaneous injection occurs more rapidly than that of PTH (1-34), at approximately 15 minutes.[4]
Q3: What are the common routes of administration for PTHrP (1-36) in preclinical studies?
A3: In preclinical animal models, subcutaneous (s.c.) and intravenous (i.v.) injections are the most common routes of administration for PTHrP (1-36).[6][7][8]
Q4: What are the potential side effects associated with PTHrP (1-36) administration?
A4: The primary dose-limiting side effect is hypercalcemia, an elevation in blood calcium levels.[9] However, studies in humans have shown that PTHrP (1-36) can be administered at doses that are anabolic to bone without causing significant hypercalcemia.[5][9][10]
Q5: How does the signaling of PTHrP (1-36) differ from that of PTH (1-34)?
A5: While both peptides bind to the same receptor (PTH1R), they exhibit different binding kinetics. PTH (1-34) tends to have a longer duration of receptor binding, leading to prolonged signaling from endosomes.[11] In contrast, PTHrP (1-36) signaling is more transient and predominantly occurs at the cell surface.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness of the peptide solution. | - Low solubility at neutral pH: Some PTHrP analogs have shown low solubility in aqueous solutions at neutral pH.[7][8] - Improper storage: Repeated freeze-thaw cycles can degrade the peptide. | - Use an appropriate vehicle: For initial dissolution, consider using 10 mM acetic acid to create a stock solution.[7] For injections, a vehicle such as 150mM NaCl, 10mM citrate, 0.05% Tween80, at pH 5.0 can be used.[13] - Proper storage: Store lyophilized peptide at -20°C or -80°C.[14][15] After reconstitution, store at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[15] Adding a carrier protein like 0.1% HSA or BSA can improve stability.[15] |
| Lack of expected biological response (e.g., no change in serum calcium or bone markers). | - Peptide degradation: The peptide may have degraded due to improper storage or handling. - Insufficient dosage: The administered dose may be too low to elicit a detectable response. - Rapid clearance: The short half-life of PTHrP (1-36) may require more frequent administration or a different delivery method for sustained effects. | - Verify peptide integrity: Use a fresh batch of peptide and ensure proper storage and handling. - Dose-response study: Conduct a dose-escalation study to determine the optimal effective dose in your model. Doses in mice have ranged from 40 to 160 µg/kg.[6][16][17] - Adjust administration schedule: Consider the short half-life and the timing of your measurements post-injection. |
| High variability in experimental results. | - Inconsistent administration technique: Variations in injection volume or site can affect absorption. - Biological variability: Differences between individual animals can lead to varied responses. | - Standardize administration protocol: Ensure all injections are performed consistently by trained personnel. - Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| Unexpected hypercalcemia. | - Dosage is too high: The administered dose exceeds the therapeutic window for your animal model. | - Reduce the dosage: Refer to literature for established dose ranges in your specific model and adjust accordingly.[6][16] In humans, doses up to 750 µ g/day started to induce mild hypercalcemia.[9] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of hPTHrP (1-36) in Humans
| Parameter | Value | Reference(s) |
| Half-life (t1/2) | 5-8 minutes | [4][5] |
| Time to Peak Plasma Concentration (sc) | ~15 minutes | [4] |
| Mean Metabolic Clearance Rate (MCR) | 24.35 ± 0.067 mL/min/kg | [5] |
Table 2: In Vitro Potency of PTHrP (1-36) and Analogs
| Peptide | Assay | EC50 | Reference(s) |
| hPTHrP (1-36) | cAMP stimulation in HEK293 cells with PTHR1 | ~EC50 of reference peptides | [12] |
| hPTHrP (1-36) | Intracellular calcium increase in human epidermal keratinocytes | 0.05 nM | [14] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of PTHrP (1-36) in Mice
This protocol is a general guideline based on methodologies reported in the literature.[6][16][18]
1. Peptide Preparation and Handling:
-
Reconstitute lyophilized PTHrP (1-36) in a sterile, appropriate solvent. For a stock solution, 10 mM acetic acid can be used.[7]
-
For injection, dilute the stock solution to the desired concentration using a vehicle such as sterile saline or a buffered solution (e.g., 150mM NaCl, 10mM citrate, 0.05% Tween80, pH 5.0).[13]
-
Prepare fresh dilutions for each experiment and keep on ice.
2. Animal Model:
-
Use an appropriate mouse strain and age for your experimental question. For example, Balb/c mice have been used in studies of beta-cell regeneration.[17]
3. Administration Procedure:
-
Administer PTHrP (1-36) via subcutaneous injection in the interscapular region.
-
Doses can range from 40 µg/kg to 160 µg/kg body weight, administered daily or on alternate days.[6][16][18]
-
The injection volume should be kept consistent, for example, 2.5 mL/kg.[13]
-
A control group receiving vehicle only should be included.
4. Post-Administration Monitoring and Sample Collection:
-
Monitor animals for any adverse effects.
-
Collect blood samples at appropriate time points post-injection to measure serum calcium, phosphate, and other relevant biomarkers. Given the short half-life, timing is critical.
-
At the end of the study, collect tissues of interest for further analysis (e.g., bone for histology, RNA, or protein analysis).
Visualizations
Caption: PTHrP (1-36) Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Safety and tolerability of subcutaneous PTHrP(1-36) in healthy human volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. An Inverse Agonist Ligand of the PTH Receptor Partially Rescues Skeletal Defects in a Mouse Model of Jansen’s Metaphyseal Chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. prospecbio.com [prospecbio.com]
- 16. Systemic and acute administration of parathyroid hormone-related peptide(1-36) stimulates endogenous beta cell proliferation while preserving function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy | PLOS One [journals.plos.org]
- 18. Treatment with N- and C-Terminal Peptides of Parathyroid Hormone-Related Protein Partly Compensate the Skeletal Abnormalities in IGF-I Deficient Mice | PLOS One [journals.plos.org]
challenges in measuring PTHrP fragments in clinical samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with parathyroid hormone-related protein (PTHrP) fragments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring PTHrP in clinical samples?
A: The measurement of PTHrP is complicated by several factors. The protein is subject to post-translational processing, resulting in multiple isoforms and fragments circulating in the blood.[1][2] PTHrP is also highly susceptible to proteolytic degradation, making sample handling critical.[3][4] Furthermore, different immunoassays target various fragments (e.g., N-terminal, C-terminal), and a lack of standardization makes it difficult to compare results between different kits and laboratories.[2][5][6]
Q2: What is the difference between N-terminal and C-terminal PTHrP assays, and which one should I choose?
A: Assays are designed to detect different parts of the PTHrP molecule.
-
N-terminal assays measure the biologically active portion of the molecule that binds to the PTH/PTHrP receptor.[5] N-terminal fragments are less influenced by kidney function, making them a more useful indicator for diagnosing humoral hypercalcemia of malignancy (HHM).[5][7][8]
-
C-terminal assays detect fragments that are more stable in circulation but are cleared by the kidneys.[5][8] Consequently, C-terminal fragment levels can be falsely elevated in patients with renal impairment, potentially leading to an inaccurate diagnosis.[8][9][10] For most applications, especially in patients with potential kidney disease, an N-terminal assay is recommended.[7][8]
Q3: Why is sample handling so critical for PTHrP measurement?
A: PTHrP is extremely unstable in whole blood at room temperature due to degradation by proteases.[3] Studies have shown significant loss of immunoreactivity within hours if blood is not handled correctly.[3][4] To prevent degradation, blood samples must be collected in tubes containing EDTA and protease inhibitors, placed on ice immediately, and centrifuged in a refrigerated centrifuge to separate the plasma within 15-30 minutes of collection.[3][11][12] The resulting plasma should be frozen immediately.[11]
Q4: Can I use serum instead of plasma for my PTHrP assay?
A: No, EDTA plasma is the recommended sample type. Levels of PTHrP have been found to be significantly lower in serum and heparinized plasma compared to EDTA plasma when samples are separated promptly.[3] The use of chilled EDTA tubes is crucial to inhibit protease activity.[11][13]
Q5: My PTHrP measurements are not correlating well between my immunoassay and a mass spectrometry (LC-MS/MS) method. Why?
A: Poor correlation between immunoassays and LC-MS/MS is a known issue.[5][14] This can be due to immunoassays detecting multiple PTHrP fragments with varying efficiencies, while LC-MS/MS methods are typically designed to measure a specific, targeted peptide fragment after digestion.[14][15] Immunoassays are also susceptible to interferences from heterophile antibodies, which is not an issue for LC-MS/MS.[2] Therefore, results from these two different technology platforms are often not directly comparable.[5]
Data Summary
Table 1: In Vitro Stability of Endogenous PTHrP(1-86) in Blood and Plasma
| Sample Type | Anticoagulant/Additive | Storage Condition | Half-Time of Disappearance | Key Finding |
| Whole Blood | EDTA | 20°C | 3.9 hours | Unstable at room temperature.[3] |
| Whole Blood | EDTA + Leupeptin | 20°C | 10.1 hours | Protease inhibitors reduce but do not eliminate degradation.[3] |
| Whole Blood | EDTA + Leupeptin, Pepstatin, Aprotinin | 20°C | 11.2 hours | A cocktail of inhibitors provides slightly better stability.[3] |
| EDTA Plasma | None (separated within 15 min) | 20°C | Stable for at least 4 hours | Rapid separation and processing into plasma is key for stability.[3] |
| EDTA Plasma | None | Ambient (24 hrs), Refrigerated (3 days), Frozen (34 days) | Stable | Once separated, plasma is stable for extended periods when stored properly.[16] |
| EDTA Plasma | None | Up to 6 Freeze/Thaw Cycles | Stable | PTHrP is robust to multiple freeze-thaw cycles.[13] |
Table 2: Performance Characteristics of Various PTHrP Immunoassays
| Assay Type | Target Fragment | Lower Limit of Detection (LOD) | Key Feature | Reference |
| Immunoradiometric Assay (IRMA) | PTHrP(1-86) | 1.0 pmol/L | One of the earlier two-site assays. | [17] |
| Radioimmunoassay (RIA) | Various | 2.0 pmol/L | Generally less sensitive than two-site assays. | [17] |
| Immunochemiluminometric Assay | PTHrP(1-86) | 0.1 pmol/L | High sensitivity and no cross-reactivity with PTH. | [17] |
| Chemiluminescent Immunoassay | PTHrP(1-86) | 0.04 pmol/L | Highly sensitive with a limit of quantitation of 0.16 pmol/L. | [16] |
| LC-MS/MS | Specific tryptic peptide | 0.5 pmol/L | High specificity and sensitivity; considered a reference method.[15][18] | [15][18] |
Table 3: Cross-Reactivity Profile of a PTHrP (1-86) Chemiluminescent Immunoassay
| Peptide Fragment | Percent Cross-Reactivity |
| PTH (1-84) | Not Detected |
| PTHrP (1-36) | ≤1.1% |
| PTHrP (38-94) | 8.3% |
| PTHrP (107-139) | ≤1.1% |
| (Data sourced from a specific validated assay; profiles may vary between manufacturers).[16][19] |
Troubleshooting Guide
Problem: Low or No Signal in my Sandwich ELISA
| Possible Cause | Recommended Solution |
| Improper Reagent Storage | Ensure all kit components have been stored at the recommended temperatures.[20] Verify the expiration date.[20] |
| Insufficient Incubation Time/Temperature | Follow the protocol's specified incubation times and temperatures precisely.[21] Ensure reagents are brought to room temperature before use.[20][22] |
| Inactive HRP Conjugate or Substrate | Check the activity of the HRP conjugate and TMB substrate. You can mix a small amount of each; a rapid blue color change indicates they are active.[21] Do not use buffers containing sodium azide (B81097) with HRP.[23] |
| Incorrect Washing Procedure | Ensure thorough washing between steps to remove unbound reagents. However, do not allow wells to dry out completely, as this can denature the coated antibody.[24] |
| Sample Concentration Too Low | The PTHrP concentration in your sample may be below the detection limit of the assay. Try concentrating the sample if possible or use a more sensitive assay. |
| Degraded PTHrP in Sample | Sample integrity is critical. Review the sample collection and handling protocol to ensure samples were rapidly processed on ice and stored frozen.[3][12] |
Problem: High Background in my Sandwich ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of washes or the soaking time during washes to ensure complete removal of unbound detection antibody and conjugate.[21] Check for clogged ports on automated plate washers.[21] |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay.[21] |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
| High Concentration of Detection Antibody | Use the detection antibody at the concentration recommended by the manufacturer. Titrate the antibody if necessary. |
| Non-specific Binding | Ensure the blocking buffer is appropriate and wells are sufficiently blocked. Add a blocking agent to your sample diluent if needed. |
| Substrate Exposed to Light | TMB substrate is light-sensitive. Keep the bottle and the plate protected from light during incubation.[20] |
Problem: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly.[21] Use fresh tips for each standard and sample. When adding reagents, avoid touching the sides of the wells.[20] |
| Incomplete Mixing | Ensure standards and samples are thoroughly mixed before adding to the plate. Gently tap the plate after adding reagents to ensure a uniform solution.[25] |
| Inconsistent Washing | Ensure all wells are aspirated and washed equally. An automated plate washer can improve consistency. |
| "Edge Effect" | Temperature gradients across the plate during incubation can cause wells on the edge to behave differently. Ensure the plate is incubated in a stable temperature environment and consider not using the outermost wells for critical samples. |
| Partial Well Aspiration | Be sure to completely aspirate all liquid from the wells during wash steps.[21] |
Visualizations
Signaling Pathways and Workflows
Caption: Classic PTHrP signaling via the PTH1R G-protein coupled receptor.[26][27][28]
Caption: Recommended experimental workflow for PTHrP immunoassay measurement.
Caption: A logical flowchart for troubleshooting low signal in a PTHrP ELISA.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for PTHrP Measurement
This protocol is critical for preserving the integrity of endogenous PTHrP.
-
Preparation : Before venipuncture, label and pre-chill plastic K2-EDTA collection tubes on ice.[11][13] Glass tubes should not be used.[11] Specialized collection tubes containing protease inhibitors are highly recommended.[3][12]
-
Collection : Collect whole blood directly into the chilled EDTA tube.[13] Immediately after collection, gently invert the tube 8-10 times to mix the anticoagulant and place it back on ice.[13]
-
Centrifugation : Transport the sample on ice to the laboratory immediately. The sample must be centrifuged within 15 minutes of collection.[3][13]
-
Plasma Separation : Centrifuge the tube at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).[12]
-
Aliquoting and Storage : Carefully aspirate the supernatant (plasma) without disturbing the buffy coat. Transfer the plasma into pre-labeled, cryo-safe plastic tubes. Avoid hemolysis, as it can cause false-positive results.[29]
-
Freezing : Immediately freeze the plasma aliquots at -20°C for short-term storage or -80°C for long-term storage.[11][29][13]
Protocol 2: General Sandwich ELISA Procedure for PTHrP
This is a generalized protocol; always refer to the specific manufacturer's manual for your kit.[21][25][30]
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[22]
-
Standard/Sample Addition : Add 100 µL of standards and samples to the appropriate wells of the antibody pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.[21]
-
Biotinylated Antibody Addition : Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody working solution. Cover and incubate for 1 hour at 37°C.[21]
-
Washing : Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on clean paper towels.[20][24]
-
HRP-Conjugate Addition : Add 100 µL of Avidin-HRP conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing : Repeat the aspiration and washing step as described in step 4.
-
Substrate Development : Add 90 µL of TMB Substrate to each well. Cover the plate to protect it from light and incubate for 15-20 minutes at 37°C.[20] A blue color will develop.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[25]
-
Read Absorbance : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation : Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the PTHrP concentration in the unknown samples. Remember to multiply by the dilution factor if samples were diluted.[22]
Protocol 3: General Workflow for LC-MS/MS Measurement of PTHrP
This advanced technique offers high specificity and is often used as a reference method.[31]
-
Sample Preparation : An aliquot of plasma is taken and a stable isotope-labeled internal standard (e.g., 15N labeled PTHrP) is added to each sample and calibrator.[15][32]
-
Immunoaffinity Enrichment : The PTHrP (both endogenous and the internal standard) is captured and enriched from the plasma matrix using anti-PTHrP antibodies conjugated to magnetic beads.[15][18][32]
-
Washing : The beads are washed to remove non-specifically bound proteins and other matrix components.[15][18]
-
Trypsin Digestion : The captured PTHrP is digested on-bead with trypsin, which cleaves the protein into smaller, specific peptide fragments.[15][18]
-
LC Separation : The resulting digest, containing the signature tryptic peptides, is injected into a liquid chromatography system (often two-dimensional) for separation from other peptides.[14]
-
MS/MS Detection : The separated peptides are ionized and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor the mass-to-charge ratio transition for a PTHrP-specific signature peptide and its corresponding internal standard.[15][18]
-
Quantification : The concentration of PTHrP in the original sample is calculated based on the ratio of the signal from the endogenous peptide to the signal from the known amount of internal standard.
References
- 1. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. In vitro stability of endogenous parathyroid hormone-related protein in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of parathyroid hormone-related protein and parathyroid hormone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. iclabs.ca [iclabs.ca]
- 8. PTH-Related Protein Assays in Advanced Kidney Disease: Implications for Evaluation of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of C-terminal and N-terminal PTH in secondary hyperparathyroidism in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iclabs.ca [iclabs.ca]
- 11. battlab.com [battlab.com]
- 12. PTH Related Peptide (PTHrp) [heftpathology.com]
- 13. PTHrP (PTH-Related Peptide) | HNL Lab Medicine [hnl.com]
- 14. researchgate.net [researchgate.net]
- 15. High Sensitivity Measurement of Parathyroid Hormone–Related Protein (PTHrP) in Plasma by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Parathyroid-hormone-related peptide immunochemiluminometric assay. Developed with polyclonal antisera produced from a single animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a PTHrP chemiluminescent immunoassay to assess humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elkbiotech.com [elkbiotech.com]
- 21. assaygenie.com [assaygenie.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. Mouse Parathyroid Hormone Related Protein (PTHrP) Elisa Kit – AFG Scientific [afgsci.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Parathyroid hormone related protein (PTHrP) | Animal Health Laboratory [uoguelph.ca]
- 30. cloud-clone.com [cloud-clone.com]
- 31. myadlm.org [myadlm.org]
- 32. researchgate.net [researchgate.net]
Technical Support Center: PTH/PTHrP Hybrid Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Parathyroid Hormone (PTH)/PTHrP hybrid peptides during experimental procedures.
Troubleshooting Guide: Preventing Peptide Precipitation
This guide offers solutions to common problems encountered with the solubility and stability of PTH/PTHrP hybrid peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitates immediately upon reconstitution in a neutral pH buffer (e.g., PBS pH 7.4). | The amino acid sequence of the hybrid peptide may contain hydrophobic residues that reduce its solubility in aqueous solutions at neutral pH.[1][2][3] The peptide concentration may be too high.[1][4] | Reconstitute the lyophilized peptide in a dilute acidic solution first, such as 10 mM acetic acid, to create a stock solution.[1][4] This acidic environment helps to protonate acidic residues and increase solubility. Subsequently, this stock solution can be diluted into the desired neutral pH buffer for your experiment.[1][4] It is crucial to ensure the final peptide concentration in the neutral buffer is below its solubility limit, which for some hybrids can be as low as 0.3 mg/mL or >1 x 10⁻⁴ M.[1] |
| The reconstituted peptide solution becomes cloudy or forms a precipitate over time, even when stored at 4°C. | The peptide may be aggregating or slowly precipitating out of the solution due to inherent instability at neutral pH.[5][6] The storage conditions may not be optimal. Peptides in solution are less stable than in their lyophilized form.[7][8] | For short-term storage (a few days), keep the peptide solution at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide stock solution and store it frozen at -20°C or -80°C to minimize degradation.[7][8][9] Avoid repeated freeze-thaw cycles as this can promote peptide degradation and aggregation.[8][9] The optimal pH for storage in solution is generally between 5 and 6.[8] |
| The lyophilized peptide appears as a gel or is difficult to see in the vial. | Some peptide sequences, particularly shorter or hygroscopic ones, can absorb moisture and appear as a gel-like substance.[7] Peptides containing amino acids like Asp, Glu, Lys, Arg, or His are prone to moisture absorption.[8] | This appearance does not necessarily indicate a problem with the peptide's quality. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold peptide.[9][10] Handle the peptide quickly in a clean, dry environment. |
| Precipitation occurs when diluting the peptide stock solution into a final experimental buffer. | The final buffer composition (e.g., high salt concentration) may be reducing the peptide's solubility. This is a phenomenon known as "salting out".[11] The final pH of the solution may be close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to reduced solubility and precipitation.[11] | If possible, adjust the salt concentration of your final buffer. Consider using a buffer with a pH that is further away from the peptide's theoretical pI. If you must use a specific buffer, try diluting the peptide stock solution slowly while gently vortexing to aid in its dissolution. |
Frequently Asked Questions (FAQs)
Peptide Handling and Storage
Q1: How should I store my lyophilized PTH/PTHrP hybrid peptide?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7][8][9] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation upon opening.[9][10]
Q2: What is the best way to store PTH/PTHrP hybrid peptides in solution?
A2: Storing peptides in solution is not recommended for long periods.[8] If necessary, dissolve the peptide in a suitable buffer (ideally at pH 5-6), create single-use aliquots, and store them at -20°C or -80°C.[8] This approach minimizes the damaging effects of repeated freeze-thaw cycles.[8][9]
Q3: My peptide contains Cysteine, Methionine, or Tryptophan. Are there special handling considerations?
A3: Yes, peptides containing these residues are susceptible to oxidation.[8][12] To prevent this, they should be stored under anaerobic conditions.[8] When preparing solutions, use oxygen-free buffers or consider adding a reducing agent like DTT.[10]
Reconstitution and Solubility
Q4: What is the recommended first step for dissolving a PTH/PTHrP hybrid peptide that is difficult to solubilize?
A4: The recommended initial step is to dissolve the peptide in a small amount of 10 mM acetic acid.[1][4] This acidic environment generally improves the solubility of these peptides. Once dissolved, you can then carefully dilute this stock solution into your desired experimental buffer.
Q5: Why does my peptide precipitate at neutral pH?
A5: Many PTH/PTHrP hybrid peptides have reduced solubility at neutral pH due to the presence of hydrophobic amino acid residues in their sequence.[1][2][3] At neutral pH, the overall charge of the peptide can also be reduced, leading to increased protein-protein interactions and aggregation.[13]
Q6: Is sonication a good method to dissolve my peptide?
A6: Gentle sonication in a water bath can help to break up larger particles and accelerate dissolution.[10] However, be cautious to avoid excessive heating of the sample, as this can lead to degradation.[10]
Quantitative Solubility Data
The solubility of PTH/PTHrP hybrid peptides is highly sequence-dependent. The following table summarizes solubility information found in the literature for a specific hybrid analog.
| Peptide | Condition | Concentration | Observation | Reference |
| M-PTH/PTHrP hybrid & PTHrP(1–36) | Aqueous neutral pH buffer | >1 × 10⁻⁴ M | Precipitation or turbidity observed. | [1][4] |
| M-PTH/PTHrP hybrid | Aqueous solutions at neutral pH | > ~0.3 mg/mL | Poorly soluble. | [1] |
| Various PTH/PTHrP hybrids | Aqueous vehicle (pH 5.0) or assay buffer (pH 7.4) | 1.0 – 3.0 × 10⁻⁵ M | Good solubility. | [1][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PTH/PTHrP Hybrid Peptide
This protocol describes a general method for reconstituting lyophilized peptides, particularly those with known solubility issues at neutral pH.
Materials:
-
Lyophilized PTH/PTHrP hybrid peptide
-
10 mM acetic acid, sterile
-
Desired experimental buffer (e.g., PBS, pH 7.4), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[14]
-
Carefully open the vial and add the required volume of 10 mM acetic acid to achieve a stock solution concentration of 1.0 x 10⁻³ M to 2.0 x 10⁻³ M.[1][4]
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.[14]
-
Allow the solution to sit at room temperature for 15-30 minutes to ensure full reconstitution.[14]
-
For immediate use, dilute the acidic stock solution into the final experimental buffer to the desired working concentration. Perform this dilution slowly while gently mixing.
-
For storage, aliquot the acidic stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessing Peptide Solubility
This protocol provides a method to determine the solubility of a PTH/PTHrP hybrid peptide in a specific buffer.
Materials:
-
Lyophilized peptide
-
Reconstitution buffer (e.g., 10 mM acetic acid)
-
Test buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Protein concentration assay kit (e.g., BCA assay)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in a suitable reconstitution buffer where it is known to be soluble (e.g., 10 mM acetic acid) at a concentration of 1.5 mg/mL.[1]
-
In duplicate, add a known volume of the stock solution to microcentrifuge tubes.
-
Lyophilize the samples to dryness.
-
Reconstitute one set of lyophilized samples in the test buffer (e.g., 50 µL of PBS, pH 7.4) and the other set in the initial reconstitution buffer (as a control).[1]
-
Incubate the solutions for 24 hours at room temperature.[1]
-
Centrifuge the tubes at 16,000 x g for 2 minutes to pellet any precipitated peptide.[1]
-
Carefully collect an aliquot of the supernatant from each tube.
-
Determine the protein concentration in the supernatant using a BCA protein assay or a similar method.[1]
-
Compare the concentration of the peptide in the test buffer to the control to determine its solubility.
Visualizations
PTH/PTHrP Signaling Pathway
The binding of PTH or PTHrP to the PTH1 receptor (PTH1R) activates multiple intracellular signaling cascades, primarily through G-proteins.
Caption: PTH/PTHrP signaling through Gs and Gq pathways.
Experimental Workflow: Peptide Reconstitution and Use
This workflow outlines the key steps from receiving a lyophilized peptide to its use in an experiment, emphasizing precipitation avoidance.
Caption: Workflow for handling and preparing PTH/PTHrP peptides.
Logical Relationship: Factors Leading to Peptide Precipitation
This diagram illustrates the interplay of factors that can cause PTH/PTHrP hybrid peptides to precipitate.
Caption: Key factors contributing to peptide precipitation.
References
- 1. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long-Acting PTH Analog (LA-PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of lyophilized teriparatide, PTH(1-34), after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
- 12. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Accounting for PTHrP Oxidation in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the effects of Parathyroid Hormone-related Protein (PTHrP) oxidation in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is PTHrP oxidation and why is it a concern in experimental settings?
A1: PTHrP contains methionine residues that are susceptible to oxidation, a post-translational modification where the sulfur atom in methionine is oxidized to form methionine sulfoxide.[1][2] This is a significant concern because oxidation, particularly at key methionine residues, can alter the three-dimensional structure of the peptide.[3][4] This structural change can lead to a substantial reduction in its biological activity, including a decreased ability to bind to its receptor, the type 1 PTH/PTHrP receptor (PTH1R), and a diminished capacity to stimulate downstream signaling pathways like adenylyl cyclase.[2][3][5][6] Consequently, unaccounted-for oxidation can lead to an underestimation of PTHrP's biological effects and inconsistent experimental outcomes.
Q2: Which methionine residues in PTH and PTHrP are most critical for its function?
A2: Both PTH and PTHrP share homology in their N-terminal region, which is responsible for receptor binding and activation.[7] In PTH, methionine residues at positions 8 and 18 are prone to oxidation.[2][3] Oxidation of methionine-8 has been shown to cause more substantial structural changes and a greater loss of biological activity compared to the oxidation of methionine-18.[3][4] Oxidation at Met8 can lead to a significant decrease in binding affinity for the PTH1R and reduced cAMP signaling.[3][5] While PTHrP's sequence differs, the principle remains that oxidation of key methionine residues within the receptor-binding domain can impair its function.
Q3: How can I minimize PTHrP oxidation during sample collection and handling?
A3: Proper sample handling is crucial to prevent ex vivo oxidation. It is recommended to collect blood samples in EDTA tubes, as PTH is more stable in EDTA plasma than in serum.[8] For PTHrP, specialized tubes containing protease inhibitors are often recommended to prevent degradation.[9][10] After collection, samples should be centrifuged promptly, ideally within the first hour.[11] The resulting plasma should be separated and can be stored at 2-8°C if the assay is to be run within 24 hours, or frozen at -20°C or -80°C for longer-term storage to maintain bioactivity.[12] It is important to avoid repeated freeze-thaw cycles.[12] Studies have shown that non-oxidized PTH (n-oxPTH) concentrations are stable for up to 180 minutes before centrifugation and through at least two freeze-thaw cycles.[13][14]
Q4: What are the best practices for storing PTHrP samples to ensure stability?
A4: For long-term storage, freezing samples is the best practice. PTHrP samples should be stored at -20°C for storage up to 3 months or at -80°C for up to 6 months to prevent loss of bioactivity and contamination.[12] It is advisable to aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[12] One study on a specific PTHrP immunoassay showed that the protein was stable for 24 hours at ambient temperature, 3 days when refrigerated, and 34 days when frozen, and could withstand up to three freeze-thaw cycles.[15] However, for sensitive experiments, minimizing any potential for degradation by adhering to stricter storage at -80°C is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity of PTHrP in functional assays.
-
Possible Cause: Oxidation of your PTHrP peptide stock or in your experimental samples.
-
Troubleshooting Steps:
-
Assess PTHrP Integrity: If possible, use analytical methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to check for the presence of oxidized PTHrP in your peptide stock.[16][17]
-
Use a Modified Peptide: Consider using a synthetic PTHrP analog where the oxidation-prone methionine residues are replaced with non-oxidizable amino acids like norleucine.[6] This can serve as a stable positive control to confirm that your assay system is working correctly.
-
Optimize Sample Handling: Review your sample collection, processing, and storage protocols against the best practices outlined in the FAQs. Ensure prompt centrifugation, use of appropriate collection tubes (e.g., with protease inhibitors), and proper storage temperatures.[9][10][11]
-
Incorporate Antioxidants: For in vitro experiments, consider the inclusion of antioxidants in your culture media or buffer solutions, but be mindful of their potential to interfere with your assay.
-
Problem 2: Discrepancies between immunoassay results and bioassay results for PTHrP.
-
Possible Cause: The immunoassay may detect both active and inactive (oxidized) forms of PTHrP, while the bioassay only measures the functional protein.
-
Troubleshooting Steps:
-
Characterize Your Immunoassay: Determine the specificity of the antibodies used in your immunoassay. Some assays may not distinguish between oxidized and non-oxidized PTHrP.[2] Contact the manufacturer for information on the antibody's cross-reactivity with oxidized forms of the peptide.
-
Employ a More Specific Assay: Consider using an assay that specifically measures non-oxidized PTHrP or an LC-MS/MS method that can differentiate between the different forms of the peptide.[3][18]
-
Correlate with a Bioassay: Whenever possible, correlate your immunoassay data with results from a functional assay (e.g., cAMP production assay) to get a clearer picture of the bioactive PTHrP levels.
-
Quantitative Data Summary
Table 1: Effect of PTH(1-34) Oxidation on Receptor Binding and Signaling
| Ligand | Change in Binding Affinity (vs. non-oxidized) | Change in cAMP Signaling Potency (vs. non-oxidized) | Reference(s) |
| Oxidized PTH(1-34) | ~20-fold reduction | ~20-fold reduction | [5][19] |
Table 2: Stability of PTHrP Under Various Storage Conditions
| Storage Condition | Duration of Stability | Reference(s) |
| Ambient Temperature | Up to 24 hours | [15] |
| Refrigerated (2-8°C) | Up to 3 days | [15] |
| Frozen (-20°C or -80°C) | At least 34 days | [15] |
| Freeze-Thaw Cycles | Stable through at least 3 cycles | [15] |
Experimental Protocols
Protocol 1: Sample Collection and Processing for PTHrP Measurement
-
Blood Collection: Collect whole blood in pre-chilled EDTA tubes. For enhanced stability, specialized tubes containing protease inhibitors are recommended.[9][10]
-
Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within one hour of collection.[11][12]
-
Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Storage:
Protocol 2: Assessment of PTHrP-Induced cAMP Signaling
-
Cell Culture: Plate cells known to express the PTH1R (e.g., SaOS-2 or UMR-106 cells) in a suitable multi-well plate and grow to near confluence.[5]
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Treat the cells with various concentrations of your PTHrP samples (and controls, including non-oxidized and intentionally oxidized PTHrP) for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection method, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve to determine the potency (EC50) of your PTHrP samples.
Visualizations
Caption: Classical PTHrP signaling pathways via the PTH1R.[20]
Caption: Recommended experimental workflow for PTHrP analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of methionine oxidation and deletion of amino-terminal residues on the conformation of parathyroid hormone. Circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation inhibits PTH receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sampling and storage conditions influencing the measurement of parathyroid hormone in blood samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specimen Collection : Parathyroid hormone related peptide (PTHrP) [rch.org.au]
- 10. Stability of parathyroid hormone-related protein and parathyroid hormone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parathyroid hormone related protein (PTHrP) | Animal Health Laboratory [uoguelph.ca]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of PTH: in vivo feature or effect of preanalytical conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a PTHrP Chemiluminescent Immunoassay to Assess Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High Sensitivity Measurement of Parathyroid Hormone–Related Protein (PTHrP) in Plasma by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PTHrP (1-36) and PTH (1-34) on Anabolic Bone Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic effects of Parathyroid Hormone-related Protein (PTHrP) (1-36) and Parathyroid Hormone (PTH) (1-34), two peptides that have garnered significant interest for their potential in treating osteoporosis and promoting bone growth. Both peptides exert their effects through the same receptor, the PTH type 1 receptor (PTH1R), yet exhibit distinct downstream signaling and clinical outcomes. This document synthesizes experimental data to highlight these differences, offering valuable insights for research and development in bone anabolic therapies.
Data Presentation: Quantitative Comparison of Anabolic Effects
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a clear comparison of the efficacy of PTHrP (1-36) and PTH (1-34) on bone metabolism.
Table 1: Comparative Effects on Bone Mineral Density (BMD) in Postmenopausal Women
| Parameter | PTHrP (1-36) | PTH (1-34) | Study Details |
| Lumbar Spine BMD Change | Equivalent increase | Equivalent increase | 3-month, randomized, prospective study in 105 postmenopausal women with low bone density or osteoporosis.[1][2] |
| Total Hip BMD Change | Significant increase | Non-significant increase | Daily subcutaneous injections of PTHrP(1-36) (400 µg/d and 600 µg/d) and PTH(1-34) (20 µg/d).[2] |
| Femoral Neck BMD Change | Significant increase (at 400 µg/d) | Non-significant increase | The study highlights a potentially greater effect of PTHrP (1-36) on hip BMD compared to PTH (1-34).[2] |
Table 2: Differential Effects on Bone Turnover Markers in Postmenopausal Women
| Marker | PTHrP (1-36) | PTH (1-34) | Interpretation |
| PINP (Bone Formation) | 46% - 87% increase | 171% increase | PTH (1-34) demonstrates a more potent stimulation of bone formation markers.[1][2] |
| CTX (Bone Resorption) | ~30% increase | ~92% increase | PTHrP (1-36) shows a significantly smaller increase in bone resorption markers, suggesting a wider "anabolic window".[1][2] |
Table 3: Comparative Anabolic Effects in Ovariectomized (OVX) Rats (A Model for Postmenopausal Osteoporosis)
| Parameter | PTHrP (1-34/1-36) | PTH (1-34) | Study Details |
| Trabecular Bone Mass | Less potent and less effective | More potent and effective | Dose-response studies in young, male Sprague-Dawley rats.[3] At higher doses, PTHrP (1-34) did increase trabecular bone mass, but to a lesser extent than PTH (1-34) at a lower dose.[3] |
| Cortical Bone Mass | Increased only at the highest dose | Increased at lower doses | PTH (1-34) showed a more consistent effect on cortical bone.[3] |
| Bone Mass and Strength (6-month study) | Significant increase | Significant increase, generally greater than PTHrP | Long-term comparison in adult OVX rats. The rank order of improvement was generally PTH > PTHrP.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparative studies of PTHrP (1-36) and PTH (1-34).
Ovariectomized (OVX) Rat Model of Osteoporosis
The ovariectomized (OVX) rat is a standard and well-established animal model for studying postmenopausal osteoporosis.[5]
-
Animal Model: Female Sprague-Dawley rats, typically 6 months of age, are used.[6]
-
Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. Sham-operated animals serve as controls.
-
Post-operative Period: A period of 4 to 12 weeks post-OVX is typically allowed for the development of osteopenia before the commencement of treatment.[2][5]
-
Treatment Administration: Peptides (PTHrP or PTH) or a vehicle control are administered daily via subcutaneous injection for a specified duration (e.g., 28 days to 6 months).[4][6]
-
Outcome Measures: At the end of the treatment period, femurs and tibiae are collected for analysis of bone mineral density, microarchitecture, and biomechanical properties.
Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture
µCT is a high-resolution imaging technique used to obtain three-dimensional images of bone structure.
-
Sample Preparation: Excised bones (femurs or tibiae) are cleaned of soft tissue and fixed in 10% neutral buffered formalin or stored in ethanol.[7][8]
-
Scanning Parameters:
-
Voxel Size: A voxel size of approximately 10-20 µm is recommended for accurate imaging of rodent trabecular bone.[9][10]
-
X-ray Source Settings: Typically, a voltage of 50-70 kV and a current of 115-150 µA are used for bone scanning.[9]
-
Filter: A 0.5-mm aluminum filter is often used to reduce beam hardening.[9]
-
-
Image Reconstruction and Analysis:
-
Region of Interest (ROI): A specific region, such as the proximal tibial metaphysis or distal femoral metaphysis, is selected for analysis. The ROI typically begins a defined distance from the growth plate.[11]
-
Segmentation: The bone is segmented from the background using a global thresholding algorithm to distinguish mineralized tissue.
-
Parameters Measured: Key structural parameters are calculated, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]
-
Bone Histomorphometry
Bone histomorphometry provides quantitative information on cellular activity in the bone.
-
Fluorochrome Labeling: To measure dynamic parameters of bone formation, animals are injected with fluorochrome labels (e.g., calcein (B42510) and xylenol) at specific time points before euthanasia.[8]
-
Sample Preparation: Bones are embedded in plastic (e.g., polymethyl methacrylate) without decalcification.[8]
-
Sectioning: Undecalcified sections (typically 5 µm thick) are cut using a microtome.
-
Staining: Sections can be stained for various cellular and structural components (e.g., von Kossa for mineralized bone, toluidine blue for cellular detail, and TRAP staining for osteoclasts).[3][8]
-
Analysis: Static and dynamic parameters are measured using a microscope equipped with a camera and image analysis software. This includes measurements of osteoblast and osteoclast surfaces, mineral apposition rate, and bone formation rate.
Measurement of Bone Turnover Markers
Serum or plasma levels of bone turnover markers are measured to assess the rates of bone formation and resorption.
-
Sample Collection: Blood samples are collected from subjects at baseline and at various time points during the treatment period. Serum or plasma is separated and stored frozen until analysis.
-
Markers:
-
Assay Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentrations of PINP and CTX in serum or plasma.[12][13][14] Commercial ELISA kits are widely available for this purpose.
Mandatory Visualization
Signaling Pathways
Both PTH (1-34) and PTHrP (1-36) bind to the PTH1 receptor, a G protein-coupled receptor. However, they are thought to stabilize different receptor conformations, leading to biased signaling with distinct downstream effects on bone metabolism.[10][15]
Caption: Differential signaling of PTH (1-34) and PTHrP (1-36).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anabolic effects of PTHrP (1-36) and PTH (1-34) in a preclinical model.
References
- 1. Anabolic effects of parathyroid hormone on cortical bone in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short Cyclic Regimen with Parathyroid Hormone (PTH) Results in Prolonged Anabolic Effect Relative to Continuous Treatment Followed by Discontinuation in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma levels of parathyroid hormone that induce anabolic effects in bone of ovariectomized rats can be achieved by stimulation of endogenous hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pre-clinical Standard Operating Procedure for Evaluating Orthobiologics in an In Vivo Rat Spinal Fusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ismni.org [ismni.org]
- 7. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoblast function and bone histomorphometry in a murine model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trabecular Bone Microarchitecture Evaluation in an Osteoporosis Mouse Model [jove.com]
- 12. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idsplc.com [idsplc.com]
- 14. abacusdx.com [abacusdx.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of PTHrP (1-36) and Abaloparatide on PTH1R Binding Conformations
Abaloparatide exhibits a strong bias towards the RG conformation of the parathyroid hormone 1 receptor (PTH1R), leading to more transient signaling compared to PTHrP (1-36), which may underpin its favorable anabolic effects on bone.
The parathyroid hormone 1 receptor (PTH1R) is a critical regulator of bone metabolism and calcium homeostasis, activated by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). Abaloparatide, a synthetic analog of PTHrP, has emerged as a promising therapeutic for osteoporosis.[1] This guide provides a detailed comparison of the binding characteristics of PTHrP (1-36) and abaloparatide to PTH1R, focusing on their differential effects on receptor conformations and subsequent downstream signaling, supported by experimental data.
Recent studies have revealed that PTH1R exists in at least two distinct high-affinity conformations: R0, a G protein-uncoupled state, and RG, a G protein-coupled state.[2][3] The preferential binding of a ligand to one of these conformations can significantly influence the duration and nature of the cellular response.[4] Ligands that favor the R0 conformation tend to induce prolonged signaling, potentially from endosomes, while those that selectively bind to the RG conformation elicit more transient responses, primarily from the cell surface.[4]
Quantitative Comparison of Ligand Binding and Functional Activity
Experimental data from competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production have elucidated the distinct profiles of PTHrP (1-36) and abaloparatide.
PTH1R Binding Affinity
The binding affinities of PTHrP (1-36) and abaloparatide for the R0 and RG conformations of PTH1R were determined using competitive binding assays with specific radioligands. Abaloparatide demonstrates a striking selectivity for the RG conformation, with a 1600-fold difference in affinity between the RG and R0 states.[2][3] In contrast, PTHrP (1-36) shows a more moderate 110-fold preference for the RG conformation.[2][3]
| Ligand | RG Conformation (IC50, nM) | R0 Conformation (IC50, nM) | RG vs R0 Selectivity (Fold Difference) |
| Abaloparatide | 0.20 | 316 | 1600 |
| PTHrP (1-36) | 0.32 | 35 | 110 |
| Data sourced from competitive binding assays in membranes from GP-2.3 cells stably expressing human PTH1R.[2][3] |
Functional Potency in cAMP Signaling
The potency of these ligands in stimulating the primary downstream signaling pathway, the Gs/cAMP cascade, was assessed. Both ligands potently activate cAMP production, consistent with their high affinity for the G protein-coupled RG conformation.[5]
| Ligand | cAMP Signaling (EC50, nM) |
| Abaloparatide | 0.35 |
| PTHrP (1-36) | 0.49 |
| Data from GloSensor cAMP reporter assays in GP-2.3 cells.[5] |
The transient nature of signaling induced by RG-selective ligands like abaloparatide is thought to contribute to a more favorable anabolic window for bone formation, with less stimulation of bone resorption and hypercalcemia compared to ligands that induce more sustained signaling.[1][2]
Signaling Pathways and Ligand-Induced Conformations
The differential binding of PTHrP (1-36) and abaloparatide to PTH1R conformations dictates the downstream signaling cascade.
Figure 1. Overview of the PTH1R signaling cascade.
The binding of both PTHrP (1-36) and abaloparatide to PTH1R activates the Gs protein, leading to adenylyl cyclase activation, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway is central to the physiological effects of PTH1R activation. Additionally, ligand binding can promote the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[8][9]
The conformational selectivity of these ligands provides a model for their distinct biological activities. Abaloparatide's strong preference for the RG state leads to a rapid but transient signaling response. In contrast, ligands with higher affinity for the R0 state can maintain a prolonged signal, as the receptor can cycle through G protein activation events while the ligand remains bound.[2]
References
- 1. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparable Initial Engagement of Intracellular Signaling Pathways by Parathyroid Hormone Receptor Ligands Teriparatide, Abaloparatide, and Long‐Acting PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Full-Length PTHrP (1-141) and PTHrP (1-36) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling properties of full-length parathyroid hormone-related protein (PTHrP (1-141)) and its N-terminal fragment (PTHrP (1-36)). While historically PTHrP (1-36) has been extensively used as a proxy for the full-length hormone, emerging evidence reveals significant differences in their signaling mechanisms and downstream cellular responses. Understanding these distinctions is crucial for research and the development of targeted therapeutics.
Executive Summary of Signaling Differences
Full-length PTHrP (1-141) and its shorter counterpart, PTHrP (1-36), both activate the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). However, they exhibit biased agonism, leading to distinct temporal and spatial patterns of intracellular signaling. PTHrP (1-141) induces a sustained cyclic adenosine (B11128) monophosphate (cAMP) response primarily from the cell surface, whereas PTHrP (1-36) elicits a transient cAMP signal. Furthermore, PTHrP (1-36) stimulates intracellular calcium release and β-arrestin recruitment, pathways that are not engaged by PTHrP (1-141)[1][2]. These differences in signaling are attributed to their differential binding to and stabilization of distinct PTH1R conformations.
Data Presentation: Quantitative Comparison of Signaling Parameters
The following tables summarize the key quantitative differences in the signaling profiles of PTHrP (1-141) and PTHrP (1-36). It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution when data is not from the same source.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Conformation | Affinity (Kd or IC50) | Cell Type | Reference |
| PTHrP (1-36) | RG (G protein-coupled) | 0.42 nM (IC50) | HKRK-B7 | [3] |
| PTHrP (1-36) | R0 (G protein-uncoupled) | 28 nM (IC50) | HKRK-B7 | [3] |
| PTHrP (1-34) | PTH1R | 48 ± 20 nM (KD) | HEK293 | [4] |
| PTHrP (1-141) | Not specified | Lower potency and efficacy than PTHrP (1-34) in activating PTH1R alone | CHO-K1 | [5] |
Note: Direct high-affinity binding data for PTHrP (1-141) is not as readily available in comparative studies as for PTHrP (1-36).
Table 2: cAMP Accumulation
| Ligand | Parameter | Value | Cell Type | Reference |
| PTHrP (1-36) | EC50 | 3.6 nM | CHO-K1 | [1] |
| PTHrP (1-141) | Signaling Profile | Sustained cAMP production | HEK293 | [6] |
| PTHrP (1-36) | Signaling Profile | Transient cAMP production | HEK293 | [6] |
| PTHrP (1-141) | Potency vs. PTHrP(1-34) | Decreased | CHO-K1 | [5] |
Table 3: Downstream Signaling Events
| Signaling Pathway | PTHrP (1-141) | PTHrP (1-36) | Cell Type | Reference |
| Intracellular Ca2+ Release | No stimulation | Stimulation | HEK293 | [1] |
| β-Arrestin Recruitment | No recruitment | Recruitment | HEK293 | [1][2] |
| ERK1/2 Phosphorylation | Not typically stimulated | Can stimulate | CHO-K1 | [1] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by PTHrP (1-141) and PTHrP (1-36).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to PTH Antibody Cross-Reactivity with PTHrP (1-36)
For researchers, scientists, and drug development professionals, the accurate measurement of parathyroid hormone (PTH) is critical. However, the structural similarity between PTH and parathyroid hormone-related protein (PTHrP), particularly in the N-terminal region, raises concerns about antibody cross-reactivity, which can lead to inaccurate assay results. This guide provides a comparative analysis of the cross-reactivity of PTH antibodies with PTHrP (1-36), supported by available experimental data, to aid in the selection of appropriate reagents and interpretation of results.
Due to the limited direct quantitative data on the cross-reactivity of various commercial PTH antibodies with PTHrP (1-36), this guide synthesizes information from studies on PTHrP immunoassays and technical data sheets for both PTH and PTHrP ELISA kits. While many manufacturers of intact PTH assays do not report cross-reactivity with PTHrP, likely considering it negligible, it is crucial for researchers to independently validate assays for their specific needs.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the cross-reactivity between PTH antibodies and PTHrP, as well as the specificity of PTHrP antibodies for PTH.
| Assay/Antibody Type | Analyte Measured | Cross-Reactant | Reported Cross-Reactivity (%) | Source |
| PTHrP Chemiluminescent Immunoassay | PTHrP (1-86) | PTHrP (1-36) | ≤1.1% | [1][2] |
| PTHrP Chemiluminescent Immunoassay | PTHrP (1-86) | PTH (1-84) | No significant cross-reactivity | [1][2] |
| PTH (1-34) Immunoassay (Commercial) | PTH (1-34) | PTH (1-84) | 7% | [3] |
| Rat Intact PTH ELISA | Rat PTH (1-84) | Human PTH (1-84) | 2.3% | [4] |
| PTHrP ELISA Kit | PTHrP (1-34) | PTH | Does not cross-react | [5] |
| PTHrP Immunochemiluminometric Assay | PTHrP (1-86) | PTH | No cross-reactivity | [6] |
Immunoassay Specificity and Experimental Protocols
The specificity of an immunoassay is fundamentally determined by the binding characteristics of the antibodies used. For intact PTH assays, a two-site sandwich ELISA format is commonly employed. This method utilizes two different antibodies that bind to distinct epitopes on the PTH molecule.
Experimental Protocol: Two-Site Sandwich ELISA for Intact PTH
A common experimental workflow for determining intact PTH concentration and assessing cross-reactivity is as follows:
-
Coating: A microplate is coated with a capture antibody, typically a polyclonal antibody that recognizes the C-terminal region (e.g., amino acids 39-84) of PTH.
-
Blocking: The remaining protein-binding sites on the microplate are blocked to prevent non-specific binding.
-
Sample/Standard Incubation: The standards, controls, and unknown samples are added to the wells. If intact PTH is present, it will bind to the capture antibody.
-
Detection Antibody Incubation: A detection antibody, often a polyclonal antibody specific for the N-terminal region (e.g., amino acids 1-34) and labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured PTH, forming a "sandwich".
-
Washing: The wells are washed to remove any unbound antibodies and other components.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of intact PTH in the sample.
-
Cross-Reactivity Assessment: To determine cross-reactivity with PTHrP (1-36), a known high concentration of PTHrP (1-36) is added to a sample with a known (or zero) concentration of PTH. The signal generated is then compared to the signal from the PTH standard curve to calculate the percentage of cross-reactivity.
Product inserts for some intact PTH ELISA kits specify that the detection antibody recognizes the N-terminal 1-34 amino acid sequence of PTH[7]. While these documents detail cross-reactivity with various PTH fragments, they often do not provide specific data for PTHrP (1-36)[7]. This omission may suggest that the manufacturers consider the cross-reactivity to be insignificant for the intended use of the assay. However, given the homology in the N-terminal region, the potential for some level of cross-reactivity cannot be entirely dismissed without explicit testing.
Conversely, technical data sheets for several PTHrP ELISA kits explicitly state that their assays have no significant cross-reactivity with PTH[5]. This high specificity is achieved by using antibodies that target regions of the PTHrP molecule that are distinct from PTH.
Signaling Pathways of PTH and PTHrP
Both PTH and PTHrP exert their biological effects by binding to the same receptor, the PTH/PTHrP receptor (PTH1R), which is a G protein-coupled receptor[4]. This shared receptor is the basis for their overlapping biological activities. The signaling cascade initiated by the binding of either ligand to PTH1R is crucial for calcium and phosphate (B84403) homeostasis, as well as bone metabolism.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Parathyroid-hormone-related peptide immunochemiluminometric assay. Developed with polyclonal antisera produced from a single animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epitopediagnostics.com [epitopediagnostics.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Parathyroid Hormone-Related Peptide (PTHrP): Evaluation of Pediatric, Covariate-Stratified Reference Intervals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ibl-international.com [ibl-international.com]
A Comparative Guide to the In Vivo Osteogenic Effects of PTHrP Fragments
For researchers and drug development professionals navigating the complexities of bone anabolic agents, Parathyroid Hormone-related Protein (PTHrP) fragments present a promising yet varied landscape. This guide provides an objective comparison of the in vivo osteogenic performance of different PTHrP fragments, supported by experimental data and detailed methodologies, to aid in the selection and development of next-generation osteoporosis therapies.
Comparative Analysis of Osteogenic Efficacy
The in vivo bone-forming capabilities of various PTHrP fragments have been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings from comparative studies, offering a clear overview of their relative performance.
Table 1: Comparison of N-Terminal PTHrP Fragments and Analogs in Rodent Models of Osteoporosis
| Fragment/Analog | Animal Model | Dosage | Duration | Key Findings on Bone Formation | Reference |
| PTHrP(1-36) | Ovariectomized (OVX) Rats | 40 µg/kg/day | 6 months | Increased bone mass and strength, but to a lesser extent than PTH(1-34). | [1](--INVALID-LINK--) |
| PTH(1-34) (Teriparatide) | Ovariectomized (OVX) Rats | 40 µg/kg/day | 6 months | Significantly increased bone mass, bone formation markers, and biomechanical strength. | [1](--INVALID-LINK--) |
| Abaloparatide | Ovariectomized (OVX) Rats | 5, 20 µg/kg/day | 4 weeks | Dose-dependent increase in bone mineral density (BMD) and bone strength, with less hypercalcemia than PTH(1-34). | [2](--INVALID-LINK--) |
| PTHrP(1-36) | Ovariectomized (OVX) Mice | 100 µg/kg every 2 days | 1 month | Improved bone structure and osteogenic differentiation of bone marrow cells. | [3](--INVALID-LINK--) |
| PTHrP(107-139) | Ovariectomized (OVX) Mice | 100 µg/kg every 2 days | 1 month | Exerted similar osteogenic effects to PTHrP(1-36) and inhibited bone resorption markers. | [3](--INVALID-LINK--) |
Table 2: Comparison of PTHrP(1-36) and PTH(1-34) in Postmenopausal Women with Osteoporosis
| Treatment | Dosage | Duration | Change in Lumbar Spine BMD | Change in Bone Formation Marker (P1NP) | Change in Bone Resorption Marker (CTX) | Reference |
| PTHrP(1-36) | 400 µ g/day | 3 months | +4.7% | +46% | +30% | [4](--INVALID-LINK--) |
| PTHrP(1-36) | 600 µ g/day | 3 months | Similar to 400 µg dose | +87% | Similar to 400 µg dose | [4](--INVALID-LINK--) |
| PTH(1-34) | 20 µ g/day | 3 months | Similar to PTHrP(1-36) | +171% | +92% | [4](--INVALID-LINK--) |
Note: Direct in vivo comparative studies on the osteogenic effects of full-length PTHrP isoforms (1-141 and 1-173) against shorter fragments in bone formation models are limited. In vitro evidence suggests that full-length PTHrP(1-141) may be more potent in promoting mineralization compared to N-terminal fragments.
Experimental Protocols
1. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This model is widely used to simulate estrogen deficiency-induced bone loss.
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats, typically 6 months of age.
-
Acclimatization: Animals are acclimatized for at least one week before surgery.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Make a dorsal midline incision or two dorsolateral incisions over the approximate location of the ovaries.
-
Locate the ovaries, which are typically embedded in a fat pad caudal to the kidneys.
-
Ligate the fallopian tube and the blood vessels supplying the ovary.
-
Excise the ovary.
-
Repeat for the contralateral ovary.
-
Suture the muscle and skin layers.
-
Sham-operated animals undergo the same procedure without removal of the ovaries.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of infection.
-
Induction of Osteoporosis: Significant bone loss is typically observed 2-4 weeks post-ovariectomy.
-
Treatment Administration: PTHrP fragments or vehicle are administered via subcutaneous injection at specified dosages and frequencies.
2. Micro-Computed Tomography (µCT) Analysis of Trabecular Bone
µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.
-
Sample Preparation:
-
Euthanize the animal and dissect the bone of interest (e.g., femur or tibia).
-
Remove soft tissue carefully.
-
Fix the bone in 10% neutral buffered formalin for 24-48 hours.
-
Store the sample in 70% ethanol.
-
-
Scanning:
-
Mount the bone in a sample holder.
-
Scan the region of interest (e.g., distal femur or proximal tibia) using a µCT scanner.
-
Typical scanning parameters for a mouse femur: 50-70 kVp X-ray energy, 100-200 µA current, and a voxel size of 6-10 µm.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 2D projection images into a 3D volume.
-
Define a region of interest (ROI) in the trabecular bone, typically starting a defined distance from the growth plate to exclude primary spongiosa.
-
Segment the bone from the background using a global threshold.
-
Calculate key trabecular bone parameters, including:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
3. Measurement of Serum Bone Turnover Markers
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify markers of bone formation and resorption in serum.
-
Sample Collection:
-
Collect blood from the animal via cardiac puncture or tail vein.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
-
ELISA Procedure (General):
-
Use commercially available ELISA kits for rat/mouse Procollagen type 1 N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.
-
Follow the manufacturer's instructions for preparing standards, controls, and samples.
-
Add reagents to the microplate wells in the specified order and incubate as directed.
-
Wash the plate between steps to remove unbound substances.
-
Add the substrate solution to develop the color.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the markers in the samples based on the standard curve.
-
Signaling Pathways and Mechanisms of Action
The osteogenic effects of N-terminal PTHrP fragments are primarily mediated through the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor expressed on osteoblasts. Binding of these fragments to PTH1R activates downstream signaling cascades that promote osteoblast differentiation, proliferation, and survival.
Caption: PTHrP N-terminal fragment signaling pathway in osteoblasts.
The binding of PTHrP N-terminal fragments to PTH1R activates adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[5](--INVALID-LINK--) This activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein) and RUNX2.[5](--INVALID-LINK--) These transcription factors then upregulate the expression of osteogenic genes, including those for collagen type I and osteocalcin, promoting osteoblast differentiation and bone formation. Additionally, PKA can modulate the Wnt/β-catenin signaling pathway, another critical regulator of bone anabolism.
Experimental Workflow for In Vivo Validation of PTHrP Fragments
The following diagram illustrates a typical workflow for the in vivo assessment of the osteogenic potential of novel PTHrP fragments.
Caption: In vivo experimental workflow for PTHrP fragment validation.
References
- 1. Comparison of the pharmacokinetics of parenteral parathyroid hormone-(1-34) [PTH-(1-34)] and PTH-related peptide-(1-34) in healthy young humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anabolic effects of parathyroid hormone (PTH) 28-48 and N-terminal fragments of PTH and PTH-related protein on neonatal mouse bones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.isciii.es [scielo.isciii.es]
Safety Operating Guide
Essential Guide to the Safe Disposal of (Tyr36)-pTH-Related Protein (1-36)
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive operational and logistical framework for the proper disposal of (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), a synthetic peptide used in research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the limited specific toxicological data available for many synthetic peptides, this substance should be handled as potentially hazardous material.
Immediate Safety Protocols & Handling
Before initiating any disposal procedures, it is imperative to handle the peptide with appropriate care to minimize exposure risks.
Personal Protective Equipment (PPE): All personnel handling (Tyr36)-pTH-Related Protein (1-36) in either lyophilized powder or solution form must wear the following PPE:
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of solutions or airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for preventing skin contact. Consider double-gloving for enhanced protection when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to protect clothing and skin from potential contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to prevent inhalation. All handling of the powder should ideally occur in a chemical fume hood.[1] |
Engineering Controls: A well-ventilated area is crucial when working with this peptide. For procedures involving the lyophilized powder, such as weighing or reconstitution, a chemical fume hood should be utilized to prevent inhalation of airborne particles.[1]
Quantitative Data Summary
The following table summarizes key quantitative information for (Tyr36)-pTH-Related Protein (1-36). This data is essential for safe handling, storage, and preparation for disposal.
| Property | Value | Notes |
| Molecular Weight | 4309.85 g/mol | |
| Storage Temperature | Lyophilized: -20°C to -80°C Solution: -20°C (1 month) or -80°C (6 months)[2] | Proper storage is critical to maintain peptide integrity. Lyophilized peptides are stable for longer periods when stored at lower temperatures.[2] Solutions should be aliquoted to avoid repeated freeze-thaw cycles. |
| Solubility | DMSO: 100 mg/mL (23.20 mM)[2] | Ultrasonic assistance may be required for dissolution in DMSO. Note that DMSO is hygroscopic and using a fresh, unopened container is recommended for optimal solubility.[2] For other solvents, it is advised to test solubility with a small amount of the peptide first. |
| Appearance | White to off-white lyophilized powder |
Experimental Protocols: Disposal Procedures
The proper disposal of (Tyr36)-pTH-Related Protein (1-36) and associated waste must be conducted in a systematic manner, treating all contaminated materials as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation at the source of generation is the foundational step in safe disposal.
-
Solid Waste:
-
Unused or expired lyophilized (Tyr36)-pTH-Related Protein (1-36).
-
Contaminated consumables, including weighing paper, pipette tips, and microfuge tubes.
-
Used PPE such as gloves and disposable lab coats.
-
-
Liquid Waste:
-
Residual peptide solutions.
-
Solvents used for reconstitution (e.g., DMSO).
-
Aqueous buffers and media from experimental procedures that have come into contact with the peptide.
-
Step 2: Containerization
All waste must be collected in appropriate, clearly labeled containers.
-
Select a Container: Use a non-reactive, sealable container, such as a high-density polyethylene (B3416737) (HDPE) bottle or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) department.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Tyr36)-pTH-Related Protein (1-36)". Include the date of initial waste accumulation and the primary hazards (e.g., "Toxic," "Chemical Waste").
-
Collection:
-
For solid waste, carefully place all contaminated items into the designated container to avoid generating dust.
-
For liquid waste, pour solutions directly and carefully into the liquid waste container.
-
Step 3: On-Site Accumulation and Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste accumulation point.
-
Containment: Store waste containers in secondary containment to prevent spills.
-
Segregation: Ensure that incompatible waste types are not stored together.
Step 4: Final Disposal
The final disposal of (Tyr36)-pTH-Related Protein (1-36) waste must be handled by qualified personnel.
-
Contact EH&S: Once the waste container is full or has reached the maximum allowed accumulation time as per your institution's policy, contact your Environmental Health & Safety (EH&S) department.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or down the drain.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Mandatory Visualizations
Disposal Workflow for (Tyr36)-pTH-Related Protein (1-36)
The following diagram illustrates the procedural flow for the safe disposal of (Tyr36)-pTH-Related Protein (1-36) waste.
Caption: Workflow for the proper disposal of (Tyr36)-pTH-Related Protein (1-36) waste.
Logical Relationship for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.
Caption: Decision diagram for selecting appropriate PPE based on the physical form of the peptide.
References
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of (Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), a synthetic peptide used in research. Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with (Tyr36)-pTH-Related Protein (1-36), a comprehensive approach to personal protection is necessary to minimize exposure risks. The toxicological properties of this peptide have not been thoroughly investigated, and therefore, it should be handled as a potentially hazardous substance.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield is recommended when handling the lyophilized powder or during initial reconstitution where the risk of splashing is higher.
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and clothing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Consider double-gloving for added protection when handling concentrated solutions.
-
Respiratory Protection: While not always required, a NIOSH-approved N95 or P1 respirator should be used when handling the lyophilized powder to prevent inhalation of fine particles, or when working with solutions in poorly ventilated areas.
Essential Safety and Handling Summary
For quick reference, the following table summarizes the key safety and handling information for (Tyr36)-pTH-Related Protein (1-36).
| Parameter | Guideline | Citation |
| Storage (Lyophilized) | Store at -20°C or colder, protected from light and moisture. | [1][2][3] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use buffers at pH 5-6 for dissolution if storing in solution. | [3] |
| Handling Precautions | Avoid inhalation, eye, and skin contact. Work in a well-ventilated area or a chemical fume hood. | [4][5][6] |
| First Aid (Skin Contact) | Wash the affected area well with soap and water. Remove contaminated clothing. Seek medical attention if adverse effects occur. | [5] |
| First Aid (Eye Contact) | Flush with copious amounts of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention. | [6] |
| First Aid (Inhalation) | Remove from exposure to fresh air. If breathing becomes difficult, seek medical attention. | [6] |
| First Aid (Ingestion) | Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. | [5] |
| Spill Cleanup | Wear protective equipment. Absorb any solution with sand or vermiculite. Sweep up any powder and place it in a closed container for disposal. Ventilate the area and wash the spill site thoroughly. | [5] |
Standard Operational Workflow
The following diagram illustrates the standard workflow for handling (Tyr36)-pTH-Related Protein (1-36) from receipt to disposal, highlighting key safety checkpoints.
References
- 1. jpt.com [jpt.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. Rat Parathyroid Hormone Related Protein (PTHrP) ELISA Kit RDR-PTHrP-Ra - Ready to Use ELISA Kits [reddotbiotech.com]
- 4. usp.org [usp.org]
- 5. Evaluation of novel parathyroid hormone analogs using a bovine renal membrane receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
